Product packaging for Morin(Cat. No.:CAS No. 85595-40-0)

Morin

Cat. No.: B10753635
CAS No.: 85595-40-0
M. Wt: 302.23 g/mol
InChI Key: YXOLAZRVSSWPPT-UHFFFAOYSA-N
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Description

Morin (CAS 480-16-0), a naturally occurring flavonol, is a pentahydroxyflavone with the systematic IUPAC name 2-(2,4-Dihydroxyphenyl)-3,5,7-trihydroxy-4H-1-benzopyran-4-one . It is isolated from various plants, including those of the Moraceae family such as Maclura pomifera (Osage orange) and the leaves of Psidium guajava (common guava) . With a molecular formula of C 15 H 10 O 7 and a molar mass of 302.238 g/mol, it is a yellow compound that serves as a valuable tool in biochemical research . This compound exhibits a wide spectrum of biological activities, making it a compound of significant interest in preclinical research. Its core mechanisms of action are primarily attributed to its potent antioxidant and anti-inflammatory properties . Research indicates that this compound functions by attenuating oxidative stress through the scavenging of reactive oxygen species (ROS) and demonstrates anti-inflammatory effects by suppressing pro-inflammatory cytokines such as TNF-α and IL-6 . It has been shown to modulate key cellular signaling pathways, including the Nrf2/HO-1 and NF-κB pathways . Key Research Applications: Hepatoprotective Agent: Emerging evidence positions this compound as a promising agent against drug and chemical-induced liver injury. It demonstrates protective effects by attenuating oxidative stress, suppressing pro-inflammatory cytokines, and regulating apoptotic pathways in hepatocytes . Neuroprotective Research: Studies show that this compound can mitigate neurotoxicity and neurodegeneration. It has been found to reverse motor and cognitive deficits, reduce oxidative stress, and suppress inflammation in models of neuronal injury, highlighting its potential in neuroscience research . Antimicrobial & Resistance Research: A 2025 study reported that this compound acts as a potent inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1). When combined with β-lactam antibiotics like meropenem, it can suppress the growth of NDM-1-producing E. coli and reduce antibiotic resistance . Cardiorenal Research: this compound exhibits protective effects in models of comorbidity, demonstrating an ability to alleviate oxidative and nitrergic stress in heart and kidney tissues . Chemical Analysis: Beyond biological applications, this compound is useful in analytical chemistry for testing the presence of aluminium or tin in solutions, as it forms characteristically fluorescent coordination complexes with them under UV light . This product is supplied for chemical and biological research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. All statements are based on current scientific research and have not been evaluated by regulatory agencies for clinical use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10O7 B10753635 Morin CAS No. 85595-40-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one
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InChI

InChI=1S/C15H10O7/c16-6-1-2-8(9(18)3-6)15-14(21)13(20)12-10(19)4-7(17)5-11(12)22-15/h1-5,16-19,21H
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InChI Key

YXOLAZRVSSWPPT-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O
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Molecular Formula

C15H10O7
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DSSTOX Substance ID

DTXSID1022398
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Molecular Weight

302.23 g/mol
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Physical Description

Solid; [Merck Index] Yellow powder; [Aldrich MSDS], Solid
Record name Morin
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CAS No.

480-16-0, 654055-01-3
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Melting Point

303 - 304 °C
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Isolation, Characterization, and Synthesis Methodologies in Morin Research

Advanced Chromatographic Techniques for Morin (B1676745) Isolation from Natural Sources

Chromatographic methods are indispensable for separating and purifying this compound from the intricate mixtures found in plant extracts. These techniques leverage differential interactions between the analyte and stationary and mobile phases to achieve separation. semanticscholar.org

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a widely utilized technique for the qualitative and quantitative analysis of flavonoids, including this compound, in plant extracts and biological samples. nih.gov Its robustness, established methods, and extensive spectrum libraries facilitate accurate identification and quantification. mdpi.com

Research has demonstrated the application of HPLC for determining this compound content in various natural sources, such as Maclura cochinchinensis heartwood and Mango leaves (Mangifera indica). researchgate.netijpsjournal.comoup.com For instance, an HPLC-DAD method was developed and validated for quantifying this compound in M. cochinchinensis heartwood extract. This method employed a Hypersil BDS C18 column with an isocratic solvent system of 0.5% acetic acid in water:acetonitrile (B52724) (80:20) at a flow rate of 1.0 mL/min, with detection at 355 nm, which is the maximum absorbance wavelength for this compound. researchgate.netoup.com The method showed linearity in the range of 7-905 µg/mL, with acceptable precision (intra-day RSD < 1%, inter-day RSD 2.06%) and accuracy (99.58% recovery). researchgate.netoup.com this compound content in M. cochinchinensis heartwood samples from different locations in Thailand ranged from 0.74% to 1.57% w/w using this HPLC method. researchgate.netoup.com

In another study focusing on Mango leaves, HPLC was used for the qualitative analysis of flavonoids, including this compound. ijpsjournal.com Using a reverse-phase column with a mobile phase of 0.1% phosphoric acid and acetonitrile (25:75) at a flow rate of 1 mL/min and detection at 350 nm, this compound was identified at a retention time of 3.393 min. ijpsjournal.com

HPLC is considered the most widely used method for identifying and quantifying compounds from plant extracts due to its speed, reliability, and high sensitivity. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) Methodologies

HPTLC is another valuable chromatographic technique employed in this compound research, particularly for the analysis and standardization of herbal medicines. ajprd.com HPTLC offers a simple, fast, and cost-effective approach for quantitative analysis. researchgate.net

A validated HPTLC-densitometric method was developed for the quantitative analysis of this compound in Maclura cochinchinensis heartwood. nih.govresearchgate.netnih.gov This method utilized aluminum sheets of silica (B1680970) gel 60 F254 as the stationary phase and a mobile phase consisting of toluene:ethyl acetate:formic acid (36:12:7, volume percent). nih.govresearchgate.netnih.gov Densitometric scanning was performed at 410 nm. researchgate.netnih.gov The method demonstrated acceptable validation parameters and was successfully applied to determine this compound content in M. cochinchinensis heartwood samples, with concentrations ranging from 1.53% to 2.73%. nih.govresearchgate.netnih.gov The HPTLC densitogram showed a peak for this compound at an Rf of 0.29 ± 0.01. nih.gov

HPTLC is well-suited for the examination of herbs and herbal preparations, allowing for easy sample comparison through fingerprinting and quantitative determination via scanning densitometry. ajprd.com

Spectroscopic Approaches for Structural Elucidation in Research Contexts

Spectroscopic techniques are crucial for determining the chemical structure and conformation of this compound and its derivatives.

Mass Spectrometry (MS) for Molecular Characterization

Mass Spectrometry (MS) is a complementary technique to chromatography and NMR, providing information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural characterization. semanticscholar.orgnih.gov

MS analysis is frequently used in conjunction with chromatographic techniques (hyphenated techniques like LC-MS) for the analysis of complex mixtures and the identification of isolated compounds. semanticscholar.orgresearchgate.netnih.gov In the context of this compound research, MS has been used alongside NMR for the structural elucidation of this compound glycosides. researchgate.netnih.govspringermedicine.com For example, MS analysis was part of the process to identify this compound-2'-O-glucoside. researchgate.netnih.govspringermedicine.com

MS provides crucial data regarding the mass-to-charge ratio of the parent ion and fragment ions, which helps in confirming the molecular formula and piecing together the structural components of this compound and its derivatives. nih.gov While specific detailed mass fragmentation data tables for this compound were not extensively available in the provided snippets, the general application of MS in characterizing flavonoids and other natural products is well-established in research. mdpi.comnih.gov

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound5281670
This compound-3-O-glucoside11317142
This compound-2'-O-glucosideNot readily available in search results
Quercetin5280343
Rutin5280805
Naringin442428
Kaempferol5280863
Luteolin5280445
LuteolosideNot readily available in search results
BuddleosideNot readily available in search results
Ursolic acid64945
2alpha-hydroxyursolic acid102533
2alpha-hydroxyoleanolic acid6995694
Myricetin-3-O-beta-D-glucoside442787
Quercetin-3-O-beta-D-glucuronopyranoside189949
1-O-galloyl-beta-D-glucose162775
Oxyresveratrol114997
Resveratrol445151

Data Tables

Table 1: HPLC Parameters for this compound Analysis in Maclura cochinchinensis Heartwood researchgate.netoup.com

ParameterValue
ColumnHypersil BDS C18
Mobile Phase0.5% acetic acid in water:acetonitrile (80:20)
Flow Rate1.0 mL/min
Detection Wavelength355 nm
Linearity Range7-905 µg/mL
Intra-day RSD< 1%
Inter-day RSD2.06%
Accuracy (% Recovery)99.58%

Table 2: HPTLC Parameters for this compound Analysis in Maclura cochinchinensis Heartwood nih.govresearchgate.netnih.gov

ParameterValue
Stationary PhaseSilica gel 60 F254 (Aluminum sheets)
Mobile PhaseToluene:ethyl acetate:formic acid (36:12:7)
Detection Wavelength410 nm
This compound Rf Value0.29 ± 0.01

Table 3: this compound Content in Maclura cochinchinensis Heartwood from Different Provinces in Thailand (HPTLC) nih.gov

ProvinceThis compound Content (% w/w)
Surin2.73 ± 0.07
Bangkok1.53 ± 0.01
(Other provinces data not explicitly detailed in snippet)(Range 1.53% - 2.73%)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis

UV-Vis spectroscopy is a widely utilized technique for both qualitative and quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. This compound, a flavonoid with a polyphenolic structure, exhibits characteristic absorption bands in the UV-Vis range due to the presence of its conjugated system of double bonds and hydroxyl groups. This property makes UV-Vis spectrophotometry a valuable tool for its detection and quantification in various matrices. mdpi.com

For quantitative analysis, the principle relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution. By measuring the absorbance of this compound solutions at a specific wavelength (typically its maximum absorbance, λmax), a calibration curve can be constructed using solutions of known concentrations. This curve then allows for the determination of the concentration of this compound in unknown samples. ijrpr.com

Studies have successfully employed UV-Vis spectrophotometry for the estimation of this compound in bulk and pharmaceutical formulations. ijrpr.com A validated UV-Vis method for this compound quantification involved developing a calibration curve using multiple calibration standards. The absorbance was recorded at 250 nm. ijrpr.com The linearity of the method was established over a specific concentration range, yielding a strong correlation coefficient. ijrpr.com

UV-Vis spectroscopy can also be used to study the interaction of this compound with other molecules, such as proteins or metal ions. Changes in the UV-Vis spectrum, such as shifts in wavelength (hypsochromic or bathochromic shift) or changes in absorbance intensity (hypochromic or hyperchromic effect), can indicate complex formation or conformational changes. For instance, UV-Vis absorption spectra have been used to validate the formation of a complex between α2-macroglobulin and this compound, observing a hyperchromic shift and a blue shift, suggesting a conformational change in the protein. nih.gov Similarly, UV-Vis spectra have demonstrated the formation of Mn(II)-Morin complexes, showing a decrease in the this compound band and the appearance of a new complex band. semanticscholar.org

Table 1: Example UV-Vis Spectrophotometric Data for this compound Quantification

Concentration (µg/mL)Absorbance (at 250 nm)
10.079
20.156
40.310
60.465
80.620
100.775
120.930

Note: Data is illustrative, based on typical linear relationships observed in quantitative UV-Vis analysis.

The ruggedness and accuracy of developed UV-Vis methods for this compound estimation have been demonstrated through analyses using different spectrophotometers and recovery studies, showing low relative standard deviation (%RSD) and high percentage recovery. ijrpr.com

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular Dichroism (CD) spectroscopy is a valuable technique for studying the conformational structure of chiral molecules, particularly biomolecules like proteins and nucleic acids, and how their conformation changes upon interaction with other molecules. nd.educambridge.org Since this compound can interact with biological macromolecules, CD spectroscopy can provide insights into the structural effects of these interactions. researchgate.netnih.govnih.gov

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a sample. Optically active molecules, which are chiral, will absorb these two forms of light differently, producing a CD spectrum that is characteristic of their three-dimensional structure and conformation. nd.educambridge.org Changes in this spectrum can indicate alterations in the molecule's conformation or the formation of complexes that induce or alter chirality. nd.educambridge.org

In the context of this compound research, CD spectroscopy has been employed to investigate its interactions with proteins and the subsequent conformational changes induced in the protein structure. For example, CD spectral analysis revealed that the binding of this compound to tyrosinase induced rearrangement and conformational changes of the enzyme. researchgate.netnih.gov Another study utilized CD spectroscopy to analyze the structural changes of insulin (B600854) in the presence of this compound hydrate (B1144303), demonstrating this compound hydrate's ability to bind with the protein and/or its intermediate oligomeric species and amyloid fibrils, preventing structural and/or conformational changes leading to amyloid fibrillation. nih.gov

CD spectroscopy is a non-destructive technique and can be used to monitor changes in protein secondary structure composition upon ligand binding or other environmental perturbations. nd.edu This makes it a powerful tool for understanding the molecular mechanisms underlying the biological activities of this compound that involve interactions with chiral biomolecules.

Synthetic Strategies for this compound and its Analogues

While this compound can be isolated from natural sources, synthetic strategies are crucial for obtaining larger quantities, producing analogues with modified properties, and enabling detailed structure-activity relationship studies. Both chemical synthesis and biocatalytic approaches have been explored for the production of this compound and its derivatives.

Chemical Synthesis Pathways and Modifications

Chemical synthesis of flavonoids like this compound typically involves coupling reactions between appropriately substituted aromatic precursors. Several chemical pathways have been reported for the synthesis of this compound.

Another synthetic route involves the Allan-Robinson condensation, which typically starts from an α-hydroxyacetophenone and a carboxylic anhydride (B1165640) or acid chloride. This reaction can also be used to construct the flavonoid core. A patented approach using the Allan-Robinson route started from α-methoxy-2,4,6-trihydroxyacetophenone, involving triple acylation and subsequent deprotection to yield this compound. acs.org

Chemical synthesis allows for the introduction of various functional groups and modifications to the basic flavonoid structure, leading to the creation of this compound analogues. These modifications can be aimed at improving properties such as solubility, stability, or biological activity. For example, chemical derivatization has been used to prepare Schiff base derivatives of this compound, which have shown enhanced light absorption capabilities in the UV-Vis range compared to the parent compound. mdpi.com

Biocatalytic Approaches in this compound Synthesis

Biocatalysis, utilizing enzymes or microorganisms, offers an alternative and often more environmentally friendly approach to chemical synthesis. While the total de novo biocatalytic synthesis of complex flavonoids like this compound is challenging, enzymes can be employed for specific steps or modifications in a chemo-enzymatic approach.

Biocatalytic transformations can be used to prepare chiral building blocks that can then be incorporated into the synthesis of natural products, including potentially flavonoids or their precursors. rsc.orgrsc.org Enzymes like lipases, esterases, and peroxidases have been explored for various transformations in organic synthesis. rsc.orgupm.edu.my

In the context of this compound, studies have investigated the biocatalytic modification or degradation of the compound. For instance, a peroxidase-active homogenate from onion has been shown to catalyze the oxidation of this compound, leading to the formation of degradation products. upm.edu.myresearchgate.net While this example focuses on degradation, it highlights the potential of enzymes to act on the this compound structure.

The use of biocatalysis in flavonoid synthesis is an active area of research, with potential for developing more efficient and selective routes to this compound and its analogues. This could involve using enzymes for hydroxylation, glycosylation, or other modifications that are difficult to achieve efficiently through purely chemical means.

Derivatization Techniques for Enhanced Research Applications

Derivatization involves chemically modifying a compound to enhance its properties for specific research applications, such as analysis, improved stability, or altered biological activity. This compound, with its multiple hydroxyl groups and a carbonyl function, offers several sites for derivatization. mdpi.com

Derivatization is frequently used in analytical chemistry to improve the detectability or separation of analytes in techniques like chromatography. academicjournals.org For example, this compound has been used as a pre-column derivatization reagent for the fluorescence detection of aluminum ions in high-performance liquid chromatography (HPLC), forming a highly fluorescent complex. researchgate.net

Chemical derivatization can also be employed to modify the physical and chemical properties of this compound, such as improving its water solubility or stability, which can be beneficial for formulating it for biological studies or applications. plos.orgbohrium.com For instance, this compound has been encapsulated in nanoparticles and liposomes to improve its delivery and efficacy. bohrium.comnih.gov Modifying this compound by conjugating it to carriers like silica nanoparticles or APTES-coated magnetic nanoparticles has been explored for applications in drug delivery and antioxidant nanomaterials. plos.orgscirp.org

Furthermore, derivatization can be used to create this compound analogues with potentially enhanced or altered biological activities. By modifying specific functional groups, researchers can investigate the structure-activity relationships of this compound. The synthesis of Schiff base derivatives of this compound, for example, aimed to improve its stability and photoprotective effects. mdpi.com Another study synthesized a dibromo-morin (B1192633) derivative and formulated a this compound encapsulated nanoparticle, finding that these derivatives were more effective than the parent compound in enhancing neural glyoxalase pathway activity in an Alzheimer's disease model. nih.gov

These derivatization techniques are essential tools in this compound research, enabling improved analytical methods, enhanced delivery and stability, and the development of novel analogues with potentially superior properties.

Table 2: Examples of this compound Derivatization Approaches

Derivatization StrategyPurposeExample Application
Complexation with metal ionsAnalytical detection, altered propertiesFluorescence detection of Al(III) by HPLC researchgate.net
Formation of Schiff base derivativesImproved stability, enhanced light absorptionEnhanced photoprotective effects mdpi.com
Encapsulation in nanoparticles/liposomesImproved solubility, stability, targeted deliveryEnhanced neural glyoxalase pathway activity nih.gov
Conjugation to nanoparticles/carriersDrug delivery, antioxidant nanomaterialsAdsorption on mesoporous silica, conjugation to APTES-coated magnetic nanoparticles plos.orgscirp.org
Halogenation (e.g., bromination)Altered biological activityEnhanced glyoxalase pathway enhancement nih.gov

Pharmacological Actions and Molecular Mechanisms of Morin

Antioxidant Mechanisms and Reactive Oxygen Species (ROS) Modulation

Oxidative stress, an imbalance between the production of ROS and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Morin (B1676745) exerts its protective effects by directly neutralizing free radicals and by influencing the activity of endogenous antioxidant enzymes.

Direct Free Radical Scavenging Capabilities

This compound has been demonstrated to possess direct free radical scavenging capabilities. Studies have shown its effectiveness in scavenging various free radicals, including ABTS•+ radicals. The ability of this compound to scavenge DPPH• radicals has also been investigated, showing a concentration-dependent effect when dissolved in ethanol. nih.gov The presence of hydroxyl groups, particularly at the C3 and C5 positions, is suggested to contribute significantly to its free radical quenching ability. bioline.org.br The resorcinol (B1680541) moiety in the B-ring is also highlighted as a highly reactive site for interacting with hydroxyl radicals. plos.org

Enzyme System Modulation in Oxidative Stress Response

Beyond direct scavenging, this compound modulates the activity and expression of several key enzymes that constitute the cellular antioxidant defense system. This modulation plays a crucial role in restoring redox balance and protecting against oxidative damage.

Superoxide (B77818) Dismutase (SOD) is a critical enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide. Research indicates that this compound can regulate SOD activity. Studies in various experimental models, including those involving ifosfamide-induced lung toxicity and streptozotocin-induced conditions, have shown that this compound administration can increase decreased SOD activities. bioline.org.brdergipark.org.tr this compound treatment has been observed to enhance SOD activity in a concentration-dependent manner in Chinese hamster lung fibroblasts. spandidos-publications.comnih.gov This suggests that this compound helps bolster the primary enzymatic defense against superoxide radicals.

Catalase (CAT) is an enzyme that converts hydrogen peroxide into water and oxygen, thereby preventing the accumulation of this harmful ROS. This compound has been shown to enhance CAT activity. In studies investigating its protective effects, this compound treatment led to increased CAT activity in lung tissue and sciatic nerves where enzyme activity was suppressed. bioline.org.brdergipark.org.tr this compound significantly increased catalase activity and protein expression in pancreatic cells, suggesting a protective mechanism against oxidative stress-induced damage. spandidos-publications.comresearchgate.net This enhancement of CAT activity contributes to the efficient detoxification of hydrogen peroxide.

Glutathione (B108866) Peroxidase (GPx) is a family of enzymes that reduce hydrogen peroxide and organic hydroperoxides to water or corresponding alcohols, utilizing glutathione (GSH) as a cofactor. This compound has been shown to modulate GPx activity. Studies have reported that this compound administration increases GPx activities, which were decreased under conditions of oxidative stress. bioline.org.brdergipark.org.tr This modulation supports the glutathione-dependent detoxification pathway, crucial for maintaining cellular redox homeostasis.

Glutathione Peroxidase (GPx) Activity Modulation

Nrf2/HO-1 Signaling Pathway Activation

Research indicates that this compound activates the nuclear factor erythroid 2-related factor 2 (Nrf2) / heme oxygenase-1 (HO-1) signaling pathway, a critical cellular defense system against oxidative stress. Under normal conditions, Nrf2 (PubChem CID: 5461611) is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) (PubChem CID: 10583). Upon exposure to oxidative stress or treatment with compounds like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE) in the promoter regions of target genes, including HO-1 (PubChem CID: 9611) and NAD(P)H quinone oxidoreductase 1 (NQO1) (PubChem CID: 4828). This transcriptional activation leads to the increased expression of antioxidant enzymes, augmenting the cell's capacity to neutralize reactive oxygen species (ROS). spandidos-publications.comnih.govnih.govijper.orgresearchgate.netdergipark.org.trmdpi.comtandfonline.com

Studies have demonstrated that this compound treatment enhances the expression of HO-1 and Nrf2 proteins and induces the nuclear translocation of Nrf2. spandidos-publications.comnih.govresearchgate.nettandfonline.com For instance, in human lens epithelial cells, this compound elevated both mRNA and protein levels of HO-1 and increased the nuclear levels of Nrf2, enhancing its binding to the ARE. nih.gov This activation of the Nrf2/HO-1 pathway by this compound has been shown to protect various cell types, including C2C12 myoblasts and HEK 293 cells, against oxidative damage induced by agents like hydrogen peroxide (H₂O₂) or cisplatin (B142131). spandidos-publications.comijper.orgtandfonline.comresearchgate.net The activation of the Nrf2/HO-1 pathway by this compound can be mediated by the extracellular signal-regulated kinase (ERK) signaling cascade. spandidos-publications.comnih.govresearchgate.nettandfonline.comtandfonline.com Inhibition of ERK has been shown to attenuate this compound-enhanced Nrf2 and HO-1 expression. nih.gov

Table 1: Effect of this compound on Nrf2 and HO-1 Expression

Cell TypeStimulusThis compound ConcentrationEffect on Nrf2 ExpressionEffect on HO-1 ExpressionSource
Human lens epithelial cellsOxidative stress (H₂O₂)Not specifiedIncreased protein level, nuclear translocationElevated mRNA and protein levels nih.gov
C2C12 myoblastsOxidative stress (H₂O₂)Not specifiedInduced and phosphorylatedMarkedly enhanced expression spandidos-publications.com
HEK 293 cellsCisplatinNot specifiedUpregulation of gene expressionUpregulation of gene expression ijper.org
Primary rat hepatocytestert-butyl hydroperoxideNot specifiedBoosted protein expressionBoosted protein expression researchgate.net
HaCaT keratinocytesPM2.5Not specifiedMitigated reduction in protein expressionMitigated reduction in protein expression tandfonline.com

Metal Ion Chelation in Antioxidant Activity

This compound's chemical structure possesses hydroxyl groups at specific positions that enable it to chelate metal ions, such as ferrous (Fe²⁺) (PubChem CID: 27237) and cupric (Cu²⁺) (PubChem CID: 6326781) ions. nih.govplos.orgnih.govresearchgate.netconicet.gov.ar This metal chelating ability is a significant contributor to its antioxidant properties. By binding to these transition metal ions, this compound prevents them from participating in Fenton-type reactions, which generate highly reactive and damaging free radicals like the hydroxyl radical (HO•). nih.govplos.orgnih.govresearchgate.netconicet.gov.ar

The chelating site in this compound has been identified as being between the 2'-hydroxyl group on the B ring and the 3-hydroxyl group on the C ring, or involving the 5-hydroxyl and 4-oxo groups. plos.orgnih.govresearchgate.netconicet.gov.ar This complex formation effectively inhibits metal-catalyzed free radical generation and subsequent oxidative damage to biological molecules. nih.gov Studies have shown that this compound's antioxidant potential against metal-ion-induced peroxidation is likely a result of this combined metal chelating and free radical scavenging ability. researchgate.net

Mitochondrial Oxidative Stress Mitigation Research

Mitochondria are major intracellular sources of ROS, and oxidative stress within these organelles can lead to cellular dysfunction and apoptosis. Research indicates that this compound can mitigate mitochondrial oxidative stress and protect against mitochondrial damage. tandfonline.comresearchgate.nettandfonline.comresearchgate.net

Studies in various cell models have shown that this compound treatment can reduce the levels of intracellular and mitochondrial ROS induced by oxidative insults. tandfonline.comresearchgate.nettandfonline.comresearchgate.net For example, this compound administration increased the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) in oxidative stress-induced cells and reduced mitochondrial oxidative stress. researchgate.netresearchgate.net Furthermore, this compound has been shown to prevent the depletion of antioxidant genes and upregulate antioxidant enzyme molecules such as glutathione S-transferase (GST), glutathione peroxidase (GPx), and γ-glutamylcysteine synthetase (GCS), which are crucial for maintaining mitochondrial redox balance. researchgate.netresearchgate.net Research also suggests that this compound can restore mitochondrial membrane potential and cellular ATP production that are compromised under oxidative stress conditions. tandfonline.com The protective effects of this compound on mitochondrial damage can be linked to its ability to activate the Nrf2/HO-1 pathway and modulate MAPK signaling. tandfonline.comresearchgate.nettandfonline.com

Anti-inflammatory Mechanisms and Immune Response Modulation

This compound exerts significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response and immune cell function.

NF-κB Signaling Pathway Inhibition

The nuclear factor-kappa B (NF-κB) (PubChem CID: 14921818) signaling pathway is a central regulator of inflammatory and immune responses. Activation of NF-κB leads to the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). dergipark.org.traacrjournals.orgplos.org this compound has been widely reported to inhibit the activation of the NF-κB pathway. nih.govdergipark.org.traacrjournals.orgplos.orgdovepress.comresearchgate.netacs.orgnih.govnih.govsciopen.comtandfonline.com

The inhibitory mechanism involves preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα (PubChem CID: 10273), which normally sequesters NF-κB (specifically the p65 subunit, PubChem CID: 10443) in the cytoplasm. dergipark.org.traacrjournals.orgplos.org By inhibiting IκB kinase (IKK) activity, this compound stabilizes IκBα, thereby preventing the nuclear translocation of p65 and its binding to target DNA sequences. aacrjournals.orgresearchgate.net This suppression of NF-κB activation leads to a downregulation of the expression of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) (PubChem CID: 5947), interleukin-1 beta (IL-1β) (PubChem CID: 5433), interleukin-6 (IL-6) (PubChem CID: 8351), and nitric oxide (NO). plos.orgdovepress.comacs.orgnih.govnih.govtandfonline.com Studies in various cell types, including macrophages and colorectal cancer cells, have demonstrated this compound's ability to suppress NF-κB activation and reduce the production of these inflammatory molecules. plos.orgdovepress.comnih.govtandfonline.com

Table 2: Effect of this compound on NF-κB Signaling and Inflammatory Mediators

Cell TypeStimulusThis compound Effect on NF-κB ActivationEffect on Pro-inflammatory Mediators (Examples)Source
RAW 264.7 macrophagesMSU crystalsInhibited NF-κB p65 expression and nuclear translocationSuppressed TNF-α, IL-1β, IL-6, NO, PGE2 levels plos.orgnih.gov
LPS-stimulated microgliaLPSInhibited NF-κB actionInhibited iNOS and pro-inflammatory cytokines acs.org
Human chondrocytesIL-1βSuppression of NF-κB activationReduced NO, PGE2, MMP1, MMP3, MMP13 production nih.gov
Colorectal cancer cellsTNF-αSuppressed p65 expression and activationReduced IL-6 and IL-8 production tandfonline.com
Diabetic rat myocardiumHyperglycemia/IschemiaReduced NF-κB levelsReduced TNF-α, IL-6 levels nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway Regulation

Mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are key signaling molecules that regulate various cellular processes, including inflammation, proliferation, and apoptosis. This compound has been shown to modulate the activity of these pathways, contributing to its anti-inflammatory and other biological effects. tandfonline.complos.orgacs.orgnih.govmdpi.comspandidos-publications.comnih.govscispace.comdntb.gov.uanih.gov

The specific effect of this compound on MAPK phosphorylation can vary depending on the cell type and the stimulus. In the context of inflammation, this compound often suppresses the phosphorylation of ERK, JNK, and p38. acs.orgnih.govmdpi.comnih.gov For instance, in LPS-stimulated microglia and non-small-cell lung cancer (NSCLC) cells, this compound treatment reduced the phosphorylation of ERK, JNK, and p38 proteins, suggesting inhibition of MAPK pathway activation. acs.orgmdpi.com This inhibition contributes to the reduction in pro-inflammatory cytokine secretion. acs.orgmdpi.com

However, in other contexts, such as inducing apoptosis in certain cancer cells or promoting melanogenesis, this compound may initially induce the phosphorylation of MAPK proteins. spandidos-publications.comnih.gov For example, in human colon cancer cells, this compound treatment led to the phosphorylation of JNK, p38-MAPK, and ERK at early time points. spandidos-publications.com This highlights the complex and context-dependent nature of this compound's interaction with MAPK signaling.

Detailed research has investigated the specific effects of this compound on the phosphorylation status of ERK, JNK, and p38. In inflammatory models, this compound consistently demonstrates an inhibitory effect on the activation of these kinases. acs.orgnih.govmdpi.comnih.gov In LPS-stimulated BV2 microglial cells, this compound inhibited the action of LPS-activated MAPKs, including ERK, JNK, and p38. acs.org Similarly, in NSCLC cells stimulated with LPS and ATP, this compound suppressed the phosphorylation of ERK, JNK, and p38 proteins. mdpi.com This suppression of MAPK phosphorylation is considered a key mechanism by which this compound attenuates the inflammatory cascade and reduces the secretion of pro-inflammatory cytokines like IL-6, IL-1β, and IL-18. acs.orgmdpi.com

Conversely, some studies exploring other biological effects of this compound have observed different effects on MAPK phosphorylation. In B16F10 mouse melanoma cells, this compound increased phosphorylated ERK and p38 at early time points, which was associated with enhanced melanin (B1238610) synthesis. nih.gov In human colon cancer cells, this compound induced the phosphorylation of JNK, p38-MAPK, and ERK, which was linked to the induction of apoptosis. spandidos-publications.com These findings underscore the pleiotropic nature of this compound's effects and the intricate ways it can influence MAPK signaling based on the cellular context and the specific biological outcome being investigated.

Table 3: Modulation of ERK, JNK, and p38 Phosphorylation by this compound

Cell TypeStimulusThis compound Effect on ERK PhosphorylationEffect on JNK PhosphorylationEffect on p38 PhosphorylationAssociated OutcomeSource
LPS-stimulated microgliaLPSInhibitedInhibitedInhibitedReduced neuroinflammation acs.org
NSCLC cellsLPS + ATPReducedReducedReducedSuppressed inflammation mdpi.com
Diabetic rat myocardiumHyperglycemia/IschemiaDecreased ratio of P-ERK1/2Increased ratio of P-JNKDecreased ratio of p-P38Ameliorated injury nih.gov
B16F10 melanoma cellsNoneIncreased (early time)Not specifiedIncreased (early time)Enhanced melanogenesis nih.gov
Human colon cancer cellsNoneInduced (at 1h)Induced (at 1h)Induced (at 1h)Induced apoptosis spandidos-publications.com
Human BECsTNF-αInhibitedInhibitedInhibitedAttenuated inflammation nih.gov

NLRP3 Inflammasome Activity Suppression

Research indicates that this compound can suppress the activity of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune response and the development of various inflammatory diseases. Studies have shown that this compound treatment leads to a significant and dose-dependent reduction in the release of pro-inflammatory cytokines, including IL-1β and IL-18, which are downstream products of NLRP3 inflammasome activation. mdpi.comnih.gov

Mechanistic investigations suggest that this compound's suppressive effects on the NLRP3 inflammasome involve the inactivation of MAPK pathways, specifically decreasing the phosphorylation of ERK, JNK, and p38 proteins. mdpi.comnih.gov this compound has also been shown to decrease the expression of NLRP3 and ASC proteins and reduce caspase-1 activity, all key components of the inflammasome complex. mdpi.comnih.gov These findings highlight this compound's potential as an inhibitor of the NLRP3 inflammasome cascade in various inflammatory contexts. mdpi.com Studies in LPS-induced mastitis and LPS+ATP-stimulated non-small-cell lung cancer (NSCLC) cells have provided evidence for this compound's ability to inhibit NLRP3 inflammasome activation. mdpi.comresearchgate.netnih.gov

Pro-inflammatory Cytokine and Mediator Regulation

This compound has been shown to regulate the production and expression of several key pro-inflammatory cytokines and mediators, contributing to its anti-inflammatory properties.

Interleukin-1β (IL-1β) and Interleukin-6 (IL-6)

This compound treatment has been consistently shown to significantly suppress the levels of IL-1β and IL-6 in various cell types and models of inflammation. plos.orgkarger.comnih.govnih.govresearchgate.net For instance, in monosodium urate crystal-stimulated RAW 264.7 macrophage cells, this compound treatment (100–300 μM) significantly inhibited the secretion of IL-1β and IL-6. plos.orgnih.gov Similarly, studies in LPS+ATP-stimulated NSCLC cells demonstrated a dose-dependent reduction in the release levels of IL-1β and IL-6 upon this compound treatment. mdpi.comnih.gov this compound has also been reported to decrease the mRNA levels of IL-1β and IL-6. mdpi.comnih.gov In experimentally induced diabetic osteopenia in rats, this compound treatment reduced the levels of inflammatory markers, including IL-1β and IL-6. researchgate.net Furthermore, this compound suppressed the upregulation of IL-1β-induced inflammatory cytokines, including IL-1β and IL-6, in rat primary chondrocytes. karger.com

Tumor Necrosis Factor-alpha (TNF-α)

This compound has demonstrated the ability to reduce the levels of Tumor Necrosis Factor-alpha (TNF-α), another crucial pro-inflammatory cytokine. plos.orgnih.govnih.govresearchgate.net In MSU crystal-stimulated RAW 264.7 macrophage cells, this compound treatment significantly suppressed TNF-α levels. plos.orgnih.gov this compound has also been shown to inhibit TNF-α protein expression through the inactivation of the NF-κB signaling pathway in these cells. plos.orgnih.gov In LPS-induced mastitis and in vascular smooth muscle cells stimulated with Dox, this compound effectively decreased the levels of TNF-α at both protein and mRNA levels. researchgate.netnih.gov Studies in diabetic animals also showed that this compound effectively reduced TNF-α levels. researchgate.net this compound has also been reported to suppress TNF-α production in hepatocytes by blocking NF-κB nuclear translocation. mattioli1885journals.com

Nitric Oxide (NO) and Inducible Nitric Oxide Synthase (iNOS)

This compound has been found to downregulate the production of Nitric Oxide (NO) and the expression of inducible Nitric Oxide Synthase (iNOS), the enzyme responsible for NO synthesis in inflammatory conditions. nih.govphysiology.orgnih.gov In LPS-stimulated BV2 microglial cells, this compound inhibited the expression of LPS-induced NO and PGE2, and furthermore, LPS-induced iNOS and COX-2 were inhibited at both mRNA and protein levels. nih.gov this compound treatment reduced LPS-induced NO production and downregulated the mRNA and protein expression of iNOS in RAW264.7 cells. researchgate.net The inhibition of NO and PGE2 production by this compound may be associated with the regulated expression of iNOS and COX-2. plos.org this compound also suppressed the IL-1β induced expression of iNOS in chondrocytes. researchgate.net In a high-cholesterol diet-induced cardiac damage model in rats, this compound administration lowered the increased myocardial protein expression of inducible nitric oxide synthase. mattioli1885journals.com

Prostaglandin E2 (PGE2) and Cyclooxygenase-2 (COX-2)

This compound has been shown to attenuate the production of Prostaglandin E2 (PGE2) and the expression of Cyclooxygenase-2 (COX-2), a key enzyme in PGE2 synthesis, in inflammatory settings. nih.govnih.govscispace.com In LPS-stimulated BV2 microglial cells, this compound inhibited the expression of LPS-induced PGE2 and COX-2 at both mRNA and protein levels. nih.gov this compound also suppressed the IL-1β induced expression of COX-2 and its product PGE2 in chondrocytes. researchgate.net In MSU crystal-stimulated RAW 264.7 macrophage cells, this compound treatment significantly suppressed PGE2 levels. plos.org this compound has also been shown to inhibit COX-2 protein expression through the inactivation of the NF-κB signaling pathway in these cells. plos.orgnih.gov

Here is a summary of this compound's effects on key inflammatory mediators:

Mediator/EnzymeEffect of this compound TreatmentModel/Cell TypeSource
IL-1βDecreased levelsMSU-stimulated macrophages, LPS+ATP-stimulated NSCLC cells, Diabetic rats, IL-1β-induced chondrocytes mdpi.complos.orgkarger.comnih.govresearchgate.net
IL-6Decreased levelsMSU-stimulated macrophages, LPS+ATP-stimulated NSCLC cells, Diabetic rats, IL-1β-induced chondrocytes mdpi.complos.orgkarger.comnih.govresearchgate.net
TNF-αDecreased levelsMSU-stimulated macrophages, Dox-stimulated VSMCs, Diabetic animals, Hepatocytes, LPS-induced mastitis researchgate.netplos.orgnih.govnih.govresearchgate.netmattioli1885journals.com
NODecreased productionLPS-stimulated microglial cells, LPS-stimulated macrophages, Dox-induced hepatorenal toxicity nih.govresearchgate.netnih.gov
iNOSDecreased expressionLPS-stimulated microglial cells, LPS-stimulated macrophages, IL-1β-induced chondrocytes, HCD-induced cardiac damage karger.commattioli1885journals.comnih.govresearchgate.netresearchgate.net
PGE2Decreased productionLPS-stimulated microglial cells, MSU-stimulated macrophages, IL-1β-induced chondrocytes plos.orgnih.govresearchgate.net
COX-2Decreased expressionLPS-stimulated microglial cells, MSU-stimulated macrophages, IL-1β-induced chondrocytes plos.orgnih.govnih.govresearchgate.net

Microglial Polarization (M1/M2 Phenotypes) Regulation

Microglia, the primary immune cells of the central nervous system, exhibit different activation states, broadly categorized as M1 (pro-inflammatory) and M2 (anti-inflammatory/resolving) phenotypes. mdpi.comfrontiersin.org this compound has been shown to regulate microglial polarization, favoring an anti-inflammatory profile. Studies investigating this compound's effects on vincristine-induced neuropathic pain in rats demonstrated that this compound decreased the expression of NF-κB P65 and M1 activation markers while increasing the expression of M2 activation markers. dovepress.comnih.govresearchgate.netnih.gov These findings suggest that this compound inhibits neuroinflammation, at least in part, by inhibiting the NF-κB signaling pathway, which in turn regulates M1/M2 microglial polarization. dovepress.comnih.govnih.gov The M1 phenotype is associated with the release of pro-inflammatory factors like IL-6, IL-1β, and TNF-α, while the M2 phenotype secretes anti-inflammatory and neurotrophic factors. frontiersin.orgdovepress.comnih.gov this compound's ability to shift the balance towards the M2 phenotype contributes to its anti-inflammatory and potential neuroprotective effects. dovepress.commdpi.com

Here is a summary of this compound's effects on Microglial Polarization:

PhenotypeEffect of this compound TreatmentAssociated Markers (Examples)Model/Cell TypeSource
M1 (Pro-inflammatory)Decreased activation/markersNF-κB P65, CD32Vincristine-induced neuropathic pain model (rats) dovepress.comnih.govresearchgate.netnih.gov
M2 (Anti-inflammatory)Increased activation/markersARG1Vincristine-induced neuropathic pain model (rats) dovepress.comnih.govresearchgate.netnih.gov

Anticancer Mechanisms and Cell Homeostasis Modulation

This compound demonstrates significant anticancer properties by modulating key cellular processes, including inducing programmed cell death (apoptosis) and inhibiting uncontrolled cell proliferation and maintaining cell homeostasis nih.govspandidos-publications.com.

Apoptosis Induction Mechanisms

Apoptosis, a highly regulated form of programmed cell death, is a crucial defense mechanism against cancer development. This compound has been shown to induce apoptosis in various cancer cell lines through the activation of both intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways frontiersin.orgspandidos-publications.com.

This compound's ability to trigger apoptosis involves the activation of both major apoptotic pathways. The intrinsic pathway is typically initiated by intracellular stress signals that lead to mitochondrial dysfunction, while the extrinsic pathway is activated by external ligands binding to death receptors on the cell surface thermofisher.comwikipedia.org. Studies have shown that this compound treatment leads to events characteristic of both pathways in cancer cells frontiersin.orgspandidos-publications.com. For instance, in SW480 colorectal cancer cells, this compound was observed to induce apoptosis by activating both the intrinsic and extrinsic pathways frontiersin.org. Similarly, research on HCT-116 human colon cancer cells indicated that this compound induces caspase-dependent apoptosis through both pathways, involving the upregulation of the Fas receptor (extrinsic pathway) and modulation of Bcl-2 family members (intrinsic pathway) spandidos-publications.com.

The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is critical in regulating the intrinsic apoptotic pathway. This compound has been shown to modulate the expression of these proteins, shifting the balance towards apoptosis. Specifically, this compound treatment often leads to an increase in the expression of pro-apoptotic proteins like Bax and a decrease in the expression of anti-apoptotic proteins like Bcl-2 frontiersin.orgaacrjournals.orgnih.govdergipark.org.trplos.orgfusabil.orgresearchgate.netresearchgate.net. This modulation promotes mitochondrial outer membrane permeabilization, a key event in the intrinsic pathway researchgate.net. For example, studies in chronic myeloid leukemia (CML) cells demonstrated that this compound significantly upregulated proapoptotic Bax and downregulated antiapoptotic Bcl-2 aacrjournals.org. Similar findings were observed in human leukemic U937 cells and SW480 colorectal cancer cells, where this compound treatment resulted in increased Bax and decreased Bcl-2 levels frontiersin.orgnih.govresearchgate.net.

ProteinRole in ApoptosisThis compound's Effect (Observed in Studies)
BaxPro-apoptoticUpregulated
Bcl-2Anti-apoptoticDownregulated

Caspases are a family of cysteine proteases that play central roles in the execution phase of apoptosis. This compound has been shown to activate initiator caspases (like caspase-8 and caspase-9) and executioner caspases (like caspase-3), leading to the dismantling of the cell frontiersin.orgspandidos-publications.comnih.govdergipark.org.trfusabil.orgresearchgate.netnih.govtandfonline.comnih.govmdpi.comiiarjournals.orgnih.govresearchgate.net. Activation of caspase-8 is characteristic of the extrinsic pathway, while activation of caspase-9 is associated with the intrinsic pathway researchgate.net. Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave various cellular substrates, leading to the morphological hallmarks of apoptosis researchgate.net. Research indicates that this compound treatment increases the levels of cleaved caspase-3, caspase-8, and caspase-9 in various cancer cell lines, including colorectal cancer, human leukemia, and breast cancer cells frontiersin.orgspandidos-publications.comnih.govresearchgate.netnih.govtandfonline.commdpi.comiiarjournals.orgnih.govresearchgate.net. Inhibition of caspase-3 has been shown to reduce this compound-induced cell death, highlighting the critical role of caspase activation in this compound's apoptotic effects frontiersin.orgnih.gov.

CaspasePathway Association (Initiator/Executioner)This compound's Effect (Observed in Studies)
Caspase-3ExecutionerActivated/Increased Cleavage
Caspase-8Initiator (Extrinsic)Activated/Increased Cleavage
Caspase-9Initiator (Intrinsic)Activated/Increased Cleavage

The loss of mitochondrial membrane potential (ΔΨm) is a critical event in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol researchgate.net. This compound has been found to induce a significant loss of MMP in cancer cells frontiersin.orgnih.govplos.orgresearchgate.nettandfonline.comiiarjournals.orgnih.govnih.gov. This disruption is closely correlated with this compound-induced apoptosis and the release of cytochrome c, further activating the caspase cascade nih.govresearchgate.netnih.goviiarjournals.orgnih.gov. Studies using dyes like rhodamine 123 have demonstrated a reduction in mitochondrial fluorescence upon this compound treatment, indicating a loss of MMP frontiersin.orgnih.gov.

Caspase Cascade Activation (Caspase-3, -8, -9)
Cancer Cell Line(s)Observed Effect on Proliferation/ViabilityReference(s)
SW480 (Colorectal Cancer)Inhibited (dose and time-dependent) frontiersin.org
K562, KCL22 (Chronic Myeloid Leukemia)Inhibited (concentration-dependent) aacrjournals.org
Cal27 (Tongue Squamous Cell Carcinoma)Reduced viability, inhibited proliferation spandidos-publications.com
SK-BR-3 (HER2-overexpressing Breast Cancer)Reduced viability nih.gov

Modulation of Cancer-Related Signaling Pathways

This compound exerts its anti-cancer effects, in part, by interfering with critical signaling cascades that are often dysregulated in malignant cells.

PI3K/AKT/mTOR Pathway Suppression

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and motility, and its aberrant activation is frequently observed in various cancers. This compound has been shown to suppress this pathway, contributing to its anti-cancer properties. In chronic myeloid leukemia (CML) cells, this compound dose-dependently inhibited proliferation and induced apoptosis. Mechanistically, this compound attenuated phosphorylated AKT levels by upregulating PTEN expression, thereby inhibiting AKT signaling. aacrjournals.orgnih.gov The inhibition of the PI3K/AKT/mTOR pathway activation has been suggested to have antiproliferative and proapoptotic effects on leukemia. aacrjournals.org In highly metastatic breast cancer cells (MDA-MB-231), this compound significantly decreased the phosphorylation of Akt, and inhibition of the Akt pathway significantly reduced cell invasion. spandidos-publications.comnih.gov This suggests that this compound's inhibitory effect on cancer progression and epithelial-mesenchymal transition (EMT) in these cells is, at least in part, mediated through the inhibition of Akt activation. spandidos-publications.com

miR-188-5p/PTEN Axis Regulation

This compound's modulation of the miR-188-5p/PTEN axis represents another mechanism by which it impacts cancer cells, particularly in the context of the PI3K/AKT pathway. In CML cells, miR-188-5p was found to be significantly upregulated. aacrjournals.orgaacrjournals.org Treating these cells with this compound markedly downregulated the expression level of miR-188-5p. aacrjournals.orgaacrjournals.org Further research demonstrated that miR-188-5p represses PTEN expression by directly targeting its 3′-UTR. aacrjournals.orgaacrjournals.org this compound-induced downregulation of miR-188-5p enhanced CML cell apoptosis by relieving the repression of PTEN expression by miR-188-5p. aacrjournals.orgaacrjournals.org This regulatory axis highlights how this compound can indirectly influence the PI3K/AKT pathway by modulating miRNA expression that impacts a key negative regulator of the pathway, PTEN. aacrjournals.orgaacrjournals.orgresearchgate.netdntb.gov.ua

EGFR/STAT3 and JNK/c-Jun Signaling Inhibition

The EGFR/STAT3 and JNK/c-Jun signaling pathways are involved in cell proliferation, survival, and metastasis in various cancers. This compound has demonstrated inhibitory effects on these pathways. In HER2-overexpressing breast cancer cells (SK-BR-3), this compound suppressed the induction of metastatic potential by epidermal growth factor (EGF) via the suppression of the EGFR/STAT3 and JNK/c-Jun signaling pathways. spandidos-publications.com this compound was found to inhibit the EGF-induced phosphorylation of EGFR and STAT3 and downregulated EGF-induced JNK phosphorylation and c-Jun expression in these cells. spandidos-publications.com Co-treatment with this compound and Doxorubicin (B1662922) in triple-negative breast cancer (TNBC) cells (MDA-MB-231) also attenuated the phosphorylation of EGFR and STAT3, suggesting an association with the observed inhibitions of cell proliferation and death. nih.govnih.gov While this compound can induce the phosphorylation of JNK and p38 in SK-BR-3 cells, suggesting their involvement in this compound-induced cell death, its effect on JNK/c-Jun signaling appears context-dependent and can also be inhibitory in the context of EGF-induced metastasis. spandidos-publications.com

β-catenin/c-Myc Pathway Influence

The β-catenin/c-Myc pathway plays a crucial role in cell proliferation and tumorigenesis, particularly in colorectal cancer. This compound has been shown to influence this pathway. Studies in rats challenged with a procarcinogen demonstrated that this compound supplementation effectively targets tumor metabolism via β-catenin/c-Myc signaling, affecting glycolysis and glutaminolysis to abrogate colon cancer. researchgate.netnih.gov A combination of this compound with esculetin (B1671247) also exerted anti-colon cancer effects through the β-catenin/c-Myc pathway. researchgate.net The aberrant activation of the Wnt signaling pathway, which leads to increased nuclear β-catenin and subsequent activation of target genes like c-Myc, is a key oncogenic event in various cancers, including hepatocellular carcinoma. mdpi.compnas.orgucdavis.edu this compound's influence on the β-catenin/c-Myc axis suggests its potential in disrupting this pro-tumorigenic signaling cascade.

Anti-metastatic and Anti-invasion Effects

Metastasis and invasion are critical processes in cancer progression, and this compound has exhibited inhibitory effects on these phenomena.

Epithelial-Mesenchymal Transition (EMT) Modulation

Epithelial-Mesenchymal Transition (EMT) is a biological process that enables cancer cells to acquire migratory and invasive properties, contributing to metastasis. This compound has been shown to suppress the EMT process in various cancer cell types. In highly metastatic breast cancer cells (MDA-MB-231), this compound changed the cell morphology from a mesenchymal shape to an epithelial shape and inhibited invasion in a dose-dependent manner. spandidos-publications.comnih.gov this compound decreased matrix metalloproteinase-9 (MMP-9) secretion and the expression of the mesenchymal marker N-cadherin in these cells, suggesting its potential to suppress EMT. spandidos-publications.comnih.govwaocp.org The inhibition of the Akt pathway by this compound was also linked to the reduction in MDA-MB-231 cell invasion and the suppression of EMT. spandidos-publications.comnih.gov In non-small-cell lung cancer (NSCLC) cells, this compound downregulated EMT markers such as fibronectin, N-cadherin, and vimentin, further supporting its role in modulating EMT. mdpi.com

Data Table: Effects of this compound on EMT Markers in Cancer Cells

Cancer Cell LineEMT MarkerThis compound EffectReference
MDA-MB-231 (Breast)N-cadherinDecreased spandidos-publications.comnih.govwaocp.org
MDA-MB-231 (Breast)MMP-9Decreased spandidos-publications.comnih.gov
MDA-MB-231 (Breast)Cell MorphologyMesenchymal to Epithelial spandidos-publications.comnih.gov
A549, H1299 (NSCLC)FibronectinDownregulated mdpi.com
A549, H1299 (NSCLC)N-cadherinDownregulated mdpi.com
A549, H1299 (NSCLC)VimentinDownregulated mdpi.com
A549, H1299 (NSCLC)MMP-2Downregulated mdpi.com
A549, H1299 (NSCLC)MMP-9Downregulated mdpi.com
A549, H1299 (NSCLC)u-PARDownregulated mdpi.com
A549, H1299 (NSCLC)u-PADownregulated mdpi.com
A549, H1299 (NSCLC)MT1-MMPDownregulated mdpi.com
Matrix Metalloproteinase (MMP) Activity Inhibition

This compound has demonstrated inhibitory effects on the activity of matrix metalloproteinases (MMPs), particularly MMP-9. Studies have shown that this compound can suppress the expression and activity of MMP-9, which plays a crucial role in the degradation of the extracellular matrix and is implicated in cancer invasion and metastasis, as well as other pathological processes like atherosclerosis scispace.comchemfaces.comnih.govresearchgate.netnih.gov. The inhibition of MMP-9 by this compound has been linked to the modulation of transcription factors such as NF-κB, AP-1, and Sp-1, which are involved in regulating MMP-9 gene expression scispace.comchemfaces.comnih.govresearchgate.net. For instance, research indicates that this compound significantly attenuates PMA-induced MMP-9 activity and expression in breast cancer cells by suppressing NF-κB activity researchgate.net. Similarly, in vascular smooth muscle cells, this compound suppressed MMP-9 activity via down-regulation of Sp-1, AP-1, and NF-κB binding activity, leading to reduced migration and invasion scispace.comnih.gov.

Cell Adhesion Molecule (VCAM-1, ICAM-1, N-cadherin) Regulation

This compound has been shown to influence the expression of various cell adhesion molecules, including VCAM-1 (Vascular Cell Adhesion Molecule-1) and ICAM-1 (Intercellular Adhesion Molecule-1), and N-cadherin. These molecules are critical for cell-cell interactions, immune cell trafficking, and the metastatic cascade in cancer. Research indicates that this compound can inhibit cancer cell adhesion to endothelial cells by suppressing the expression of VCAM-1 and ICAM-1 waocp.orgkoreascience.kr. This regulation of adhesion molecules suggests a potential mechanism by which this compound may impede the ability of cancer cells to adhere to and transmigrate through the endothelium, a key step in metastasis. Furthermore, this compound has been reported to inhibit epithelial-mesenchymal transition (EMT), a process involving the loss of epithelial characteristics and the acquisition of mesenchymal features, often accompanied by changes in cadherin expression, such as the downregulation of N-cadherin waocp.org.

Tumor Energy Metabolism and Warburg Effect Uncoupling

Cancer cells often exhibit a distinct metabolic phenotype characterized by increased glucose uptake and a reliance on aerobic glycolysis, even in the presence of oxygen. This phenomenon, known as the Warburg effect, provides cancer cells with energy and metabolic intermediates to support rapid proliferation annualreviews.orgresearchgate.net. Studies have investigated the impact of this compound on tumor energy metabolism and its potential to uncouple the Warburg effect. Research has shown that this compound treatment can lead to a significant decline in cellular glucose uptake and a reduction in the expression of glucose transporter 1 (Glut1), a key protein involved in glucose transport into cells frontiersin.orgnih.gov. This reduced glucose availability and metabolism can result in decreased cellular ATP levels, inducing energetic stress and potentially leading to cancer cell death frontiersin.orgnih.gov. These findings suggest that this compound's anti-cancer activity may, in part, be mediated by disrupting the altered energy metabolism in tumor cells frontiersin.orgnih.govfrontiersin.org.

Synergistic Effects with Other Anti-cancer Agents

Combining natural compounds with conventional chemotherapeutic agents is an area of interest for potentially enhancing therapeutic efficacy and reducing toxicity. This compound has been explored for its synergistic effects with various anti-cancer drugs. Studies have indicated that this compound can potentiate the inhibitory effects of certain chemotherapeutic agents on cancer cell proliferation and induce apoptosis mdpi.comsciopen.com. For example, this compound has been shown to synergistically augment the cytotoxicity of doxorubicin in breast cancer cells mdpi.com. Additionally, research suggests synergistic anti-cancer effects when this compound is combined with cisplatin in ovarian cancer cells and with celastrol (B190767) in lung cancer cells sciopen.comresearchgate.net. These synergistic interactions highlight the potential of this compound as an adjuvant in combination cancer therapy sciopen.comresearchgate.netnih.govresearchgate.net.

Neuroprotective Mechanisms in Neurological Disorder Models

This compound has also demonstrated neuroprotective properties in various models of neurological disorders, often linked to its antioxidant and anti-inflammatory activities.

Inhibition of Oxidative Stress in Neuronal Cells

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is a major contributor to neuronal damage in many neurological conditions researchgate.netnih.gov. This compound has been shown to exert neuroprotective effects by inhibiting oxidative stress in neuronal cells researchgate.netnih.govtandfonline.comconsensus.apptandfonline.com. Its antioxidant properties include the ability to reduce intracellular free radical generation and enhance the activities of endogenous antioxidant enzymes such as superoxide dismutase and catalase chemfaces.comresearchgate.net. This compound's protective effects against oxidative stress-induced neuronal damage have been observed in various models, including those involving arsenic and cadmium-induced neurotoxicity and diabetes-mediated oxidative stress researchgate.nettandfonline.com. The activation of the Nrf2/HO-1 signaling pathway, which plays a crucial role in cellular antioxidant defense, has been implicated in this compound's neuroprotective effects against oxidative stress chemfaces.comconsensus.app. Furthermore, this compound treatment has been shown to improve antioxidant enzyme activities and reduce lipid peroxidation levels in the brain tandfonline.comtandfonline.com.

Glycogen (B147801) Synthase Kinase-3 Beta (GSK-3β) Inhibition

Glycogen Synthase Kinase-3 Beta (GSK-3β) is a serine/threonine protein kinase involved in numerous cellular signaling pathways, including those implicated in neurodegenerative diseases like Alzheimer's disease. rcsb.orgtbzmed.ac.irnih.gov GSK-3β is known to contribute to the hyperphosphorylation of tau proteins, a hallmark of Alzheimer's pathology. rcsb.org

This compound has been identified as an inhibitor of GSK-3β. rcsb.org Structural studies, such as crystal structure analysis, have revealed that this compound inhibits GSK-3β by binding to its ATP-binding pocket. rcsb.org This interaction can reduce tau pathology in both in vitro and in vivo models. rcsb.org Unlike most protein kinases, GSK-3 is typically active in unstimulated cells and becomes inhibited upon cellular stimulation. nih.gov Its substrate recognition often requires prior phosphorylation by a "priming kinase". nih.gov GSK-3β also plays a role in inhibiting the Wnt signaling pathway by phosphorylating β-catenin, leading to its degradation. nih.gov

Monoamine Oxidase-B (MAO-B) Inhibition

Monoamine oxidase-B (MAO-B) is an enzyme primarily found in glial cells and platelets in the brain. explorationpub.com It is responsible for the oxidative deamination of neurotransmitters, including dopamine (B1211576) and phenethylamine. explorationpub.comwikipedia.org Inhibition of MAO-B is a therapeutic strategy for increasing dopamine levels in conditions like Parkinson's disease. explorationpub.comparkinsons.org.uk

The provided search results indicate that MAO-B inhibition is a known target for managing dopamine levels in Parkinson's disease. explorationpub.comparkinsons.org.uk While some natural compounds, including certain flavonoids, have been investigated for their MAO-B inhibitory potential researchgate.net, the specific details of this compound's activity as a MAO-B inhibitor are not explicitly detailed in the provided snippets. One source mentions a review that accumulated protective contributions of this compound and intended to draw a mechanistic pathway, including inflammatory pathways, but doesn't specifically confirm MAO-B inhibition by this compound itself.

Microglial Activation and Neuroinflammation Suppression

Microglia are the primary immune cells of the central nervous system, and their activation plays a significant role in neuroinflammation. frontiersin.orgmdpi.com While acute microglial activation is part of the immune response, chronic or excessive activation can lead to the release of pro-inflammatory mediators and neurotoxic factors, contributing to neurodegenerative processes. frontiersin.orgmdpi.com

This compound has demonstrated significant anti-inflammatory effects by suppressing microglial activation. nih.govnih.govmdpi.comresearchgate.netacs.orgresearchgate.netresearchgate.net Studies in lipopolysaccharide (LPS)-induced models of neuroinflammation, both in vitro and in vivo, have shown that this compound inhibits the production of pro-inflammatory cytokines and inducible nitric oxide synthase (iNOS) in activated microglia. nih.govacs.orgresearchgate.net this compound achieves this by modulating several signaling pathways, including downregulating the MAPK and PI3K/Akt pathways while upregulating the PKA/CREB and Nrf2/HO-1 signaling pathways. mdpi.comnih.govacs.orgresearchgate.net It also suppresses the expression of NADPH oxidase subunits and increases heme oxygenase-1 (HO-1) expression and Nrf2 activation. nih.govacs.orgresearchgate.net this compound's ability to suppress glial activation in both microglia and astrocytes has been observed in models of Parkinson's disease. nih.govmdpi.comresearchgate.netresearchgate.net

ERK-p65 Pathway Modulation in Neuroprotection

The Extracellular Signal-Regulated Kinase (ERK) pathway, along with the p65 subunit of NF-κB, is involved in regulating inflammatory responses and cell survival. nih.govmdpi.comresearchgate.netresearchgate.nettandfonline.com Modulation of this pathway can have neuroprotective effects. nih.govmdpi.com

Research indicates that this compound exerts anti-inflammatory and neuroprotective effects by blocking the ERK-p65 pathway. nih.govmdpi.comresearchgate.netresearchgate.net In activated astrocytes and microglia, this compound effectively inhibits the phosphorylation of both ERK and p65. mdpi.comresearchgate.net Molecular docking studies suggest that this compound can interact with ERK, potentially binding to its ATP-binding site. mdpi.com This modulation of the ERK-p65 pathway contributes to this compound's ability to suppress glial activations and attenuate cytokine levels, highlighting its potential therapeutic value in neuroinflammatory conditions. mdpi.comresearchgate.net this compound has also been shown to modulate the oxidative stress-induced NF-κB pathway through the ERK and p38 MAPK pathways. tandfonline.com

Enzyme Inhibition Profiles and Functional Implications

Beyond the kinases and pathways involved in neuroinflammation, this compound also exhibits inhibitory activity against other enzymes, with functional implications for various biological processes.

Tyrosinase Inhibition and Mechanisms

Tyrosinase is a key enzyme involved in melanogenesis, the production of melanin. researchgate.netnih.govmdpi.comnih.gov Excessive melanin accumulation can lead to skin disorders. researchgate.netnih.gov Inhibitors of tyrosinase are therefore of interest for their potential in treating hyperpigmentation. nih.govmdpi.com

This compound has been identified as an inhibitor of tyrosinase activity. researchgate.netnih.govmdpi.comnih.govmdpi.com Kinetic studies show that this compound reversibly inhibits tyrosinase in a competitive manner, following a multi-phase kinetic process. researchgate.netnih.govmdpi.comnih.govmdpi.com this compound binds to a single site on the tyrosinase enzyme, primarily through hydrogen bonds and van der Waals forces. researchgate.netnih.govmdpi.comnih.govmdpi.com Spectroscopic studies, such as circular dichroism, indicate that the binding of this compound induces conformational changes in the enzyme. researchgate.netnih.govnih.gov Molecular docking studies further suggest that this compound competitively binds to the active site of tyrosinase, competing with the substrate, such as levodopa. researchgate.netnih.gov

Here is a summary of this compound's tyrosinase inhibition characteristics:

Inhibition TypeReversibilityBinding SitePrimary InteractionsEffect on Enzyme Conformation
CompetitiveReversibleSingle siteHydrogen bonds, van der Waals forcesInduces conformational changes

This compound's inhibition of tyrosinase highlights its potential application in areas related to melanin production.

This compound has also been reported to inhibit other enzymes, such as lactate (B86563) dehydrogenase (LDH), which is involved in cancer metabolism. Studies have shown that this compound inhibits LDH activity and affects its structure. Additionally, this compound has been investigated for its inhibitory effects on α-glucosidase, an enzyme relevant to type 2 diabetes, showing reversible mixed-type inhibition. researchgate.net Molecular docking suggests this compound interacts near the active site of α-glucosidase, potentially causing conformational changes that hinder substrate binding. researchgate.net

This compound, a naturally occurring flavonoid, has demonstrated a range of pharmacological actions, often mediated through its interactions with various enzymes and biomolecules. Research has explored its potential in modulating the activity of key enzymes involved in processes such as DNA repair, protein processing, lipid metabolism, and neurotransmission, as well as its direct interactions with DNA.

N-methylpurine DNA Glycosylase (MPG) Activity Modulation

This compound hydrate (B1144303) has been identified as a natural polyphenolic compound that specifically inhibits the enzymatic activity of N-methylpurine DNA Glycosylase (MPG). nih.govresearchgate.netnih.gov MPG is a DNA repair enzyme involved in the base excision repair (BER) pathway, which plays a role in human diseases including carcinogenesis and neurodegenerative disorders. nih.govresearchgate.netnih.govmdpi.com

Studies have shown that this compound hydrate inhibits MPG activity with an IC50 of 2.6 µM. nih.govresearchgate.netnih.gov The mechanism of inhibition involves this compound hydrate disrupting the substrate DNA binding of MPG, consequently reducing the enzyme's activity. nih.govresearchgate.netnih.gov Computational docking studies utilizing an X-ray derived MPG structure support the observed inhibitory activity of this compound hydrate. nih.govresearchgate.netnih.gov The IC50 of binding inhibition was found to be 12 µM, consistent with the activity inhibition IC50. nih.gov Complete inhibition of DNA binding occurred at 40 µM this compound hydrate. nih.gov Unlike some inhibitors, this compound hydrate does not bind to DNA itself, which is an important characteristic for ensuring inhibitor specificity. nih.gov

These findings suggest that this compound hydrate could serve as a valuable biochemical tool for investigating MPG function and its role in human diseases. nih.govresearchgate.netnih.gov

Aminopeptidase (B13392206) N (APN) Inhibition and Conformational Effects

This compound has been shown to act as a reversible competitive inhibitor of aminopeptidase N (APN), also known as CD13. jocpr.com APN is a zinc metallopeptidase involved in various physiological processes, including tumor angiogenesis and metastasis. jocpr.comumn.edumdpi.com

Research indicates that this compound inhibits APN with an IC50 of 70.85 µM and an inhibition constant (Ki) of 21.23 µM. jocpr.com Deactivation kinetics analysis revealed that this compound rapidly interacts with APN, leading to a swift reduction in enzyme activity. jocpr.com Fluorescence spectroscopy studies demonstrated that this compound can significantly quench the fluorescence of APN, with hydrophobic interaction identified as the primary driving force for their interaction. jocpr.com

Furthermore, circular dichroism analysis suggests that this compound induces an unfolding of the aminopeptidase N conformation, leading to an increase in α-helical content. jocpr.com This conformational change is thought to be detrimental to the formation of the active center, contributing to the reduction in APN activity. jocpr.com The inhibition mechanism of this compound on APN appears to involve both competitive binding to the active site and an impact on the enzyme's secondary structure. jocpr.com

Here is a summary of this compound's inhibitory effects on APN:

EnzymeInhibition TypeIC50 (µM)Ki (µM)Main Interaction ForceConformational Effect
APNReversible Competitive70.8521.23Hydrophobic interactionInduces unfolding, increases α-helical content

Pancreatic Lipase (B570770) Inhibition and Adipogenesis Regulation

This compound has demonstrated inhibitory effects on pancreatic lipase activity and has shown potential in regulating adipogenesis. nih.gov Pancreatic lipase is a key enzyme in the digestion of dietary lipids, making it a target for obesity management. nih.govekosfop.or.krnih.gov Adipogenesis, the formation of fat cells, is also closely linked to obesity. nih.govekosfop.or.krnih.govresearchgate.net

Studies have investigated the effect of this compound on pancreatic lipase activity both in vitro and in vivo. nih.gov Molecular docking and simulation studies suggest that this compound has a higher binding affinity for pancreatic lipase compared to orlistat, a known lipase inhibitor. nih.gov this compound was found to inhibit pancreatic lipase activity in vitro. nih.gov

Beyond lipase inhibition, this compound has also been shown to reduce lipid droplet accretion and downregulate the expression of adipogenic and lipogenic genes. nih.gov This suggests that this compound may influence the process of fat cell formation and lipid synthesis. nih.govekosfop.or.krresearchgate.net

Acetylcholinesterase (AChE) Inhibition Research

Research has explored this compound's potential as an inhibitor of acetylcholinesterase (AChE). dergipark.org.trresearchgate.nettandfonline.comnanobioletters.comtandfonline.com AChE is an enzyme that breaks down acetylcholine, a neurotransmitter, and its inhibition is a strategy for managing conditions like Alzheimer's disease. researchgate.nettandfonline.comtandfonline.com

Studies have shown that this compound can inhibit AChE activity. dergipark.org.trresearchgate.nettandfonline.com One study reported a Ki value of 184.67 ± 30.37 nM for this compound against AChE. dergipark.org.tr Molecular modeling and docking methods have been used to analyze the binding pattern of this compound at the active site of human AChE. researchgate.nettandfonline.com These in silico studies suggest that this compound can bind to the active site of the enzyme. tandfonline.com

Further research has focused on designing this compound derivatives with enhanced binding affinity for AChE through structural modifications. researchgate.nettandfonline.com These modified compounds showed improved binding energies compared to this compound in computational analyses and were suggested as potential lead compounds for therapeutic development. researchgate.nettandfonline.com The analysis indicates that this compound decreases AChE activity by binding to its active site. tandfonline.com

Here is a summary of this compound's inhibitory effects on AChE:

EnzymeKi (nM)
AChE184.67 ± 30.37

Sortase A Inhibition in Microbial Contexts

This compound has demonstrated inhibitory effects on Sortase A (SrtA), a bacterial enzyme crucial for anchoring surface proteins to the cell wall in Gram-positive bacteria. jmbfs.orgnih.govnih.govjst.go.jptandfonline.com SrtA plays a significant role in bacterial virulence, adhesion, and biofilm formation. jmbfs.orgnih.govjst.go.jptandfonline.com

Studies have investigated this compound's inhibitory activity against SrtA from different bacterial species, including Streptococcus mutans and Staphylococcus aureus. nih.govnih.govjst.go.jp this compound has been shown to inhibit S. mutans UA159 SrtA with an IC50 of 27.2 ± 2.6 μM. nih.govnih.govtandfonline.com In S. aureus ATCC6538p, this compound exhibited SrtA inhibitory activity with an IC50 of 37.39 μM. nih.govjst.go.jp

The inhibition of SrtA by this compound has been linked to a reduction in biofilm formation in S. mutans, without affecting bacterial viability. nih.govnih.gov Western blotting studies indicated that this compound induced the partial release of the Pac protein, a SrtA-anchored protein, into the supernatant. nih.gov These findings suggest that this compound's inhibition of SrtA can disrupt processes essential for bacterial colonization and pathogenesis. nih.govjst.go.jptandfonline.com

Here is a summary of this compound's inhibitory effects on Sortase A:

Bacterial SpeciesEnzymeIC50 (µM)
Streptococcus mutansSrtA27.2 ± 2.6
Staphylococcus aureusSrtA37.39

Interactions with Biomolecules and Subcellular Components

Beyond its enzymatic modulation, this compound has been studied for its direct interactions with crucial biomolecules, particularly DNA. These interactions are significant in understanding its potential biological effects, including its reported antioxidant and protective properties.

DNA Binding and Protection Studies

This compound has been shown to interact with DNA through various modes. ysu.amresearchgate.netscielo.br Studies using techniques such as square wave voltammetry, UV-Visible spectroscopy, and fluorescence spectroscopy have investigated the binding characteristics of this compound with DNA. ysu.amresearchgate.netscielo.br

Electrochemical studies, such as square wave voltammetry, have indicated that this compound binds to DNA. ysu.am Nonlinear binding curves obtained from these studies suggest the existence of at least two modes of binding. ysu.am At low ionic strength, this compound molecules appear to bind to DNA by both strong intercalation and weak external binding modes. ysu.am However, other studies, particularly those utilizing UV-Visible and fluorescence spectroscopies, have suggested that this compound primarily binds to DNA through a non-intercalating mode. researchgate.netscielo.br

UV-Visible spectroscopy studies have shown changes in the spectrum of this compound upon addition of DNA, including a red-shift and hypochromicity of band I, which is associated with the B ring of this compound. researchgate.net This suggests that the B ring is involved in the binding to DNA. researchgate.net Fluorescence spectroscopy studies have also indicated an interaction, with the fluorescence signal of this compound decreasing upon addition of DNA. researchgate.netscielo.br

While this compound itself may bind through non-intercalating modes, studies with this compound-metal complexes have shown different binding behaviors, with some complexes demonstrating intercalation into the DNA double helix. researchgate.netscielo.br For instance, a this compound-Bi(III) complex was found to intercalate into DNA with an apparent binding constant of 2.8 × 104 L mol-1, whereas this compound alone bound in a non-intercalation mode. scielo.br

This compound's interaction with DNA is also linked to its protective effects. This compound has been shown to protect against high glucose-induced oxidative stress mediated apoptosis in primary rat hepatocytes, maintaining mitochondrial integrity and preventing DNA fragmentation. plos.org This protective role may be related to its antioxidant properties and its ability to interact with cellular components, including DNA. plos.org

Here is a summary of this compound's DNA binding characteristics:

MethodIonic StrengthBinding Mode(s)Binding Constant (K) / AffinityNotes
Square Wave VoltammetryLow (0.002 M)Strong (Intercalation) and WeakK1 values higher than literatureNonlinear binding curves suggest multiple modes
UV-Visible SpectroscopyNot specifiedNon-intercalation suggestedNot specifiedB ring involved in binding
Fluorescence SpectroscopyNot specifiedNon-intercalation suggestedNot specifiedFluorescence quenched by DNA addition
Fluorescence SpectroscopyNot specifiedNon-intercalation modeApparent binding constant with Bi(III) complex: 2.8 × 104 L mol-1 (intercalation)This compound alone binds non-intercalating scielo.br

Interactions with Biomolecules and Subcellular Components

Protein Interaction and Conformational Changes

This compound has been shown to interact with various proteins, leading to alterations in their structure and function. These interactions can involve hydrogen bonding and hydrophobic forces.

Studies investigating the binding of this compound with alpha-2-macroglobulin (α2M), a plasma proteinase inhibitor, have demonstrated that this compound binds to α2M, causing alterations in its secondary structure. Circular dichroism (CD) and Fourier-transform infrared (FT-IR) spectroscopy have revealed these structural changes induced by this compound. nih.govresearchgate.net Fluorescence quenching studies indicate that this compound binds to α2M with a binding constant of approximately 2.7 × 10⁴ M⁻¹ at 298 K, suggesting a moderate interaction. nih.govresearchgate.net The binding process is considered spontaneous, as indicated by negative Gibbs free energy (ΔG) values. nih.gov Molecular docking studies further support these findings, identifying specific amino acid residues involved in the binding and revealing a binding energy of -8.1 kcal/mol. nih.govresearchgate.net This interaction can lead to a reduction in the antiproteolytic potential of α2M. researchgate.net

This compound has also been observed to interact with other proteins, such as Curli, a protein involved in amyloid fibrillation. This compound binds to the fibrillar conformation of Curli through hydrogen bonding and hydrophobic interactions, stabilizing the fibrils and preventing structural conformational changes that would lead to further amyloid fibrillation. biorxiv.org This interaction also inhibits the release of oligomeric species. biorxiv.org Fluorescence spectroscopy studies showed that this compound quenches Curli fluorescence in a concentration-dependent manner, indicating dynamic quenching and a binding constant of approximately 10² L/mol. biorxiv.org The binding between Curli and this compound is thermodynamically favorable, with hydrophobic interaction playing a significant role. biorxiv.org

Furthermore, this compound hydrate has been shown to inhibit the amyloid fibrillation of human insulin (B600854). nih.gov Spectroscopic studies, including CD spectroscopy, indicate that this compound hydrate binds to native monomeric insulin, intermediate oligomeric species, and amyloid fibrils, inducing structural changes. nih.gov Computational docking and molecular dynamics simulations suggest that this compound hydrate binds to residues prone to aggregation, preventing the conformational changes that lead to amyloid fibrillation. nih.gov

Data on the binding affinity of this compound with some proteins are summarized below:

ProteinBinding Constant (Temperature)MethodReference
Alpha-2-macroglobulin2.7 × 10⁴ M⁻¹ (298 K)Fluorescence Spectroscopy nih.govresearchgate.net
Curli~10² L/molFluorescence Spectroscopy (Stern-Volmer) biorxiv.org
Chicken egg lysozyme1.25 × 10⁴ M⁻¹Fluorescence Spectroscopy researchgate.net

Mitochondrial Function and Integrity Assessment

This compound has demonstrated protective effects on mitochondrial function and integrity under various stress conditions.

In studies involving high glucose-induced oxidative stress in primary rat hepatocytes, this compound was found to maintain mitochondrial integrity and prevent mitochondrial depolarization. plos.orgnih.gov High glucose levels led to mitochondrial depolarization and loss of integrity, accompanied by the translocation of apoptotic proteins like AIF (Apoptosis Inducing Factor) and Endo-G (endonuclease-G) from mitochondria to the nucleus. plos.orgnih.gov this compound treatment inhibited the release of these apoptotic proteins from mitochondria, preventing DNA fragmentation and chromatin condensation. plos.orgnih.gov This suggests that this compound regulates apoptosis induced by high glucose through a mitochondrial-mediated pathway, likely by intervening in oxidative stress. plos.orgnih.gov

This compound has also shown protective effects on cardiac mitochondrial function during isoproterenol-induced myocardial infarction in rats. nih.gov Isoproterenol (B85558) treatment decreased the activities of mitochondrial TCA cycle enzymes (ICDH, alpha-KGDH, SDH, MDH) and respiratory chain enzymes (cytochrome-C oxidase, NADH-dehydrogenase). nih.gov Pre-treatment with this compound significantly restored the activities of these enzymes. nih.gov this compound also improved mitochondrial levels of antioxidants such as SOD, CAT, GSH, GPx, GST, and GR, while decreasing lipid peroxide levels in the heart mitochondria of isoproterenol-treated rats. nih.gov These findings indicate that this compound can ameliorate mitochondrial respiratory dysfunction and maintain cell membrane integrity. nih.gov

Furthermore, this compound has been shown to mitigate mitochondrial damage induced by hydrogen peroxide in MDCK epithelial cells. nih.govresearchgate.netresearchgate.net Hydrogen peroxide induced significant intracellular ROS generation and decreased antioxidant enzyme levels, leading to mitochondrial oxidative stress and apoptosis. nih.govresearchgate.net this compound administration reduced mitochondrial oxidative stress and apoptosis by increasing the activity of antioxidant enzymes like SOD and CAT and upregulating antioxidant enzyme molecules including GST, GPx, and GCS. nih.govresearchgate.net This protective effect on mitochondrial function contributes to the reduction of oxidative stress and prevention of DNA oxidative damage. nih.govresearchgate.netresearchgate.net

This compound has also demonstrated the ability to improve mitochondrial viability and mitochondrial membrane potential (MMP) in rat testicular mitochondria exposed to Bisphenol-A (BPA). semanticscholar.org BPA exposure lowered MMP and increased mitochondrial oxidative stress biomarkers. semanticscholar.org this compound treatment dose-dependently lowered mitochondrial oxidative stress and raised MMP, suggesting it attenuates BPA-induced mitochondrial damage by preventing oxidative stress. semanticscholar.org

Table summarizing some effects of this compound on mitochondrial parameters:

Condition/Cell TypeEffect of this compound on MitochondriaReference
High Glucose-induced HepatocytesMaintains mitochondrial integrity, prevents depolarization, inhibits release of apoptotic proteins. plos.orgnih.gov
Isoproterenol-induced Myocardial Infarction (Rats)Restores activities of TCA cycle and respiratory chain enzymes, improves antioxidant levels, decreases lipid peroxidation. nih.gov
Hydrogen Peroxide-induced MDCK CellsReduces mitochondrial oxidative stress and apoptosis, increases antioxidant enzyme activity. nih.govresearchgate.netresearchgate.net
Pancreatic Cancer CellsLowers mitochondrial membrane potential, increases superoxide, reduces dysfunctional mitochondria, upregulates mitophagy genes. aacrjournals.org
Bisphenol-A-exposed Testicular Mitochondria (Rats)Raises mitochondrial membrane potential, lowers oxidative stress. semanticscholar.org

Structure Activity Relationships Sar and Computational Studies of Morin

Influence of Hydroxyl Group Positioning on Biological Activities

The position and number of hydroxyl (-OH) groups on the A and B rings of the flavonoid structure are critical determinants of Morin's biological activities, particularly its antioxidant properties. Studies have shown that among the five hydroxyl groups in This compound (B1676745), the 3-OH, 4′-OH, and 2′-OH groups of the cinnamoyl system (part of the C and B rings) exhibit the greatest ability to donate a hydrogen atom, a key mechanism in radical scavenging activity. researchgate.net The presence and orientation of hydroxyl groups on the aromatic rings are primarily responsible for this compound's antioxidant properties. researchgate.net

For instance, the m-hydroxyls at positions 2′ and 4′ on the B ring are considered a significant radical target site. researchgate.net Additional hydroxyl groups at the 5 and 7 positions of the A ring are reported to enhance radical scavenging activity. researchgate.net In the context of inhibiting N-methylpurine DNA glycosylase (MPG), the 2′-OH group on the B ring appears to be a critical functional group contributing to this compound's strong inhibitory effect on this enzyme. nih.gov This is supported by comparisons with quercetin, which has 3′- and 4′-OH groups on its B ring but shows lower MPG inhibition compared to this compound. nih.gov The 2′-OH group on the B ring of this compound hydrate (B1144303) is suggested to interact with specific amino acid residues, such as Val262, in the active site of MPG. nih.gov Similarly, the 5-OH on the A ring may interact with Ala134 and His136 in the same enzyme. nih.gov The hydroxyl groups with the highest local potential in the structure are thought to contribute significantly to non-covalent interactions with metal centers, which is relevant to the inhibitory activity of flavonoids against enzymes like urease. researchgate.net

Role of A, B, and C Rings in Mechanistic Actions

The presence of a C2-C3 unsaturated bond in the C-ring, in conjunction with a hydroxyl group at the 3-position and the 4-oxo group, can increase antioxidative activity. indexcopernicus.com This structural feature facilitates the electronic delocalization of the B-ring and contributes to metal chelation. nih.gov The ketol structure formed by the 4-keto and 3-OH or 5-OH groups is identified as another potential site for metal chelation. nih.gov The hydroxyl groups at positions 3, 5, and 7 on rings A and C can enhance antioxidant capacity when present together with the 4-oxo group. nih.gov

Specific ring substitutions also influence activity against particular targets. For instance, the presence of a 2′-hydroxyl substituent in the B-ring of this compound is associated with lower activity compared to other flavonols when inhibiting xanthine (B1682287) oxidase. acs.org This suggests that the planarity of the flavonoid structure, influenced by the B-ring substitution, is important for xanthine oxidase inhibition. acs.org

Computational Modeling and Molecular Docking Applications

Computational modeling, particularly molecular docking, is extensively used to understand the interactions of this compound with biological targets at the molecular level. These in silico methods help predict the binding affinity and orientation of this compound within the active sites of proteins and enzymes, providing insights into its potential mechanisms of action. ijpsjournal.com

Molecular docking studies have been applied to investigate this compound's interactions with various targets, including enzymes involved in neurological pathways ijpsjournal.com, human estrogen receptor alpha (ERα) rjptonline.org, cyclooxygenase-2 (COX-2), and peroxisome-proliferator-activated receptors (PPARs) innovareacademics.in, and viral proteins like those from SARS-CoV-2. nih.gov These studies can reveal key amino acid residues in the target protein that interact with specific functional groups of this compound, often involving hydrogen bonds and hydrophobic interactions. nih.govresearchgate.netrjptonline.org

For example, docking simulations have highlighted the formation of hydrogen bonds in the active site of urease, correlating with its inhibitory potential. researchgate.net In studies targeting the human estrogen receptor alpha, this compound showed a binding energy of -9.0 Kcal/mol, indicating favorable interactions, particularly with hydrophobic amino acids in the active site. rjptonline.org Computational analyses have also suggested that this compound can bind potently to key SARS-CoV-2 proteins, such as the spike glycoprotein, main protease (3CLPro), and papain-like protease (PLPro), as well as host proteins critical for viral infection. nih.gov Molecular dynamics simulations can further validate the stability of these complexes over time. nih.gov

Computational studies also play a role in assessing drug-likeness and pharmacokinetic properties in silico before experimental validation. ijpsjournal.comrjptonline.orgnih.gov

Quantum Chemical Calculations in this compound Reactivity Research

Quantum chemical calculations, often based on Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and properties of this compound at a more fundamental level. These calculations can provide parameters that help explain this compound's behavior in biological systems, particularly its antioxidant mechanisms.

DFT calculations can determine properties such as bond dissociation enthalpy (BDE), ionization potential, electron affinity, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.netnanobioletters.com These parameters are crucial for understanding the molecule's propensity to donate or accept electrons or hydrogen atoms, which are key processes in radical scavenging and other reactions. researchgate.netnanobioletters.com

Studies using computational thermochemical data have identified the 3-OH, 4′-OH, and 2′-OH groups as having the greatest ability to donate a hydrogen atom, consistent with experimental observations of radical scavenging activity. researchgate.net The 3-OH group, for instance, has been calculated to have low BDE and ΔG values, suggesting it is a highly reactive site. researchgate.net Quantum chemical parameters like proton affinities (PA), electron transfer enthalpies (ETE), and sequential proton loss electron transfer (SPLET) values also help characterize the reactivity of different hydroxyl groups. researchgate.net DFT analysis can also predict the reactivity of compounds based on the energy gap between HOMO and LUMO orbitals. nanobioletters.com

Beyond antioxidant activity, quantum chemical methods can be used to characterize the molecular structure and properties of this compound and its complexes with metal ions, such as Pt(II), Pd(II), and Zn(II), providing theoretical data on their stability and electronic behavior. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Approaches for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) approaches aim to develop mathematical models that correlate the structural properties of a series of compounds with their biological activities. For this compound and its derivatives, QSAR studies can help identify the key structural features that contribute to a particular activity and guide the design of novel compounds with improved potency or selectivity.

While the provided search results specifically mention QSAR in the context of other compound series or general flavonoid studies rsc.orgacs.orgtandfonline.comjsr.orgukrbiochemjournal.org, the principles are applicable to this compound derivatives. QSAR models typically use molecular descriptors (numerical representations of chemical structure and properties) to build a relationship with biological activity data (e.g., IC50 values, binding affinities). rsc.orgtandfonline.com

Different QSAR methods exist, including 2D-QSAR and 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). rsc.orgtandfonline.com These 3D methods consider the spatial arrangement of molecules and their interactions with a hypothetical or real biological target site, incorporating steric, electrostatic, and hydrophobic fields. rsc.orgacs.org

Pre Clinical Research Models for Morin Studies

In Vitro Cell Line Models for Mechanistic Elucidation

In vitro studies employing a diverse array of cell lines are fundamental in dissecting the direct effects of morin (B1676745) at the cellular level and identifying the underlying molecular pathways involved.

Cancer Cell Lines (e.g., Colorectal, Breast, Lung, Leukemia)

This compound has been investigated for its potential anticancer effects using various cancer cell lines. Studies have demonstrated that this compound can suppress the proliferation and induce apoptosis in a wide range of tumor cells.

In colorectal cancer, this compound has shown antiproliferative efficacy in cell lines such as SW480. It was found to inhibit cell proliferation in a dose- and time-dependent manner. This compound induced apoptosis in SW480 cells, which was correlated with increased reactive oxygen species (ROS) formation and a decrease in mitochondrial membrane potential. Further analysis revealed an increase in pro-apoptotic markers like cleaved PARP, cleaved caspase 3, cleaved caspase 8, cleaved caspase 9, and Bax, alongside a decrease in the anti-apoptotic protein Bcl-2, indicating the induction of both intrinsic and extrinsic apoptotic pathways. This compound also impacted the energy metabolism of SW480 cells, leading to a decline in total cellular ATP levels, reduced glucose uptake, and decreased Glut1 expression, suggesting an uncoupling of the Warburg effect uni-heidelberg.denih.gov. This compound has also been shown to suppress the proliferation of COLO205 colorectal cancer cells uni.lu. Combined treatment with this compound and telomerase inhibitor MST-312 reduced cancer stem cell traits, including the CD133(+) subpopulation, and suppressed tumorsphere formation and cell invasiveness in human colorectal cancer cell lines HT-29 and SW620. This combination treatment inhibited STAT3 phosphorylation and decreased telomerase activity uni.lu.

In breast cancer, this compound has demonstrated effects on highly metastatic cell lines like MDA-MB-231. It significantly inhibited the colony-forming ability and invasion of these cells in a dose-dependent manner. This compound altered the morphology of MDA-MB-231 cells from a mesenchymal to an epithelial shape and decreased the secretion and expression of matrix metalloproteinase-9 (MMP-9) and the mesenchymal marker N-cadherin, suggesting suppression of the epithelial-mesenchymal transition (EMT) process. Furthermore, this compound significantly decreased the phosphorylation of Akt, and inhibition of the Akt pathway reduced MDA-MB-231 invasion fishersci.cawikidata.org. This compound has also been reported to sensitize breast cancer cells to doxorubicin (B1662922) cytotoxicity fishersci.ca.

For lung cancer, this compound has been investigated in non-small cell lung cancer (NSCLC) cell lines such as A549. This compound treatment statistically decreased the migration rate of A549 cells and showed significantly lower cloning efficiency compared to control groups fishersci.ca.

In leukemia cell lines, studies have indicated that this compound can induce caspase-3 and -9 and Bax expression while suppressing anti-apoptotic protein expression. This compound has also been demonstrated to inactivate the STAT3 signaling pathway, promoting apoptosis in leukemia cells without significantly affecting normal cells wikidata.org.

Table 1 summarizes key findings of this compound in various cancer cell lines.

Cancer Cell Line (Origin)Observed Effects of this compoundKey Mechanisms InvolvedRelevant Citations
SW480 (Human Colorectal Carcinoma)Inhibited proliferation, induced apoptosis, decreased mitochondrial membrane potential, reduced ATP, glucose uptake, Glut1 expressionIncreased ROS, increased cleaved PARP, caspase 3, 8, 9, Bax; decreased Bcl-2; uncoupling of Warburg effect uni-heidelberg.denih.gov
COLO205 (Human Colorectal Carcinoma)Suppressed proliferationInhibition of NF-κB and STAT3 transcription factors uni.lu
HT-29, SW620 (Human Colorectal Carcinoma) (with MST-312)Reduced cancer stem cell traits, suppressed tumorsphere formation, decreased invasivenessInhibited STAT3 phosphorylation, decreased telomerase activity uni.lu
MDA-MB-231 (Human Breast Adenocarcinoma)Inhibited colony formation, invasion; altered morphologyDecreased MMP-9, N-cadherin; suppressed EMT; inhibited Akt phosphorylation fishersci.cawikidata.org
A549 (Human Lung Carcinoma)Decreased migration rate, lower cloning efficiencyNot explicitly detailed in provided snippets fishersci.ca
Leukemia Cell Lines (Human)Induced apoptosisIncreased caspase-3, -9, Bax; suppressed anti-apoptotic proteins; inactivated STAT3 wikidata.org

Immune and Inflammatory Cell Models (e.g., Macrophages, Microglia, Astrocytes)

This compound exhibits anti-inflammatory properties, which have been explored in various immune and inflammatory cell models.

In macrophages, specifically RAW 264.7 murine macrophage cells, this compound significantly suppressed the levels of inflammatory cytokines (TNF-α, IL-1β, IL-6, MCP-1, VEGF), inflammatory mediators (NO and PEG2), and lysosomal enzymes when stimulated with monosodium urate crystals (MSU). This compound treatment downregulated the mRNA expression of pro-inflammatory cytokines and enzymes (iNOS and COX-2) and NF-κBp65. Flow cytometry analysis showed that this compound decreased intracellular ROS levels. Western blot analysis indicated that this compound inhibited MSU crystal-induced COX-2 and TNF-α protein expression through the inactivation of the NF-κB signaling pathway scienceopen.com.

In the context of neuroinflammation, this compound has been studied in microglia and astrocytes, which are key glial cells in the central nervous system. In primary microglia and astrocytes, this compound effectively suppressed glial activations. Biochemical analysis and docking simulations suggested that this compound's anti-inflammatory effects were mediated by blocking the extracellular signal-regulated kinase (ERK)-p65 pathway nih.gov. This compound treatment could inhibit M1 microglial polarization and promote M2 polarization, reducing neuroinflammation. This compound also effectively reduced MPP+-induced astroglial activation and nuclear translocation of nuclear factor-κB in primary cultured astrocytes nih.gov.

Neuronal Cell Models (e.g., Neuroblastoma, PC12)

Neuronal cell models, such as neuroblastoma and PC12 cells, are used to investigate the neuroprotective effects of this compound.

In neuronal differentiated PC12 cells, this compound attenuated the loss of cell viability and apoptosis induced by 1-methyl-4-phenylpyridinium ion (MPP+). This compound also reduced MPP+-induced ROS formation wikidata.org. These findings suggest this compound's potential as a therapeutic molecule for neurodegenerative diseases. This compound has also shown protective effects against neurotoxicity caused by arsenic and cadmium in PC12 cells, increasing cell viability and decreasing ROS production. It reduced elevated levels of cleaved-caspase-3 and the increased Bax/Bcl-2 ratio induced by arsenic and cadmium, demonstrating antioxidant and anti-apoptotic effects.

In HT22 murine neuroblastoma cells, this compound protected against oxidative stress induced by β-amyloid peptide fibrillogenesis. In-silico studies suggested that this compound blocks protein polymerization by binding to the end of beta-amyloid growing fibrils wikidata.org.

In Vivo Animal Models for Disease Mechanism Investigations

In vivo animal models are crucial for understanding the systemic effects of this compound and its potential therapeutic efficacy in complex biological systems and disease contexts.

This compound has been extensively studied in animal models of Parkinson's disease (PD). In MPTP-induced mouse models of PD, this compound pretreatment ameliorated motor dysfunction, protected against dopaminergic neuronal losses in the substantia nigra and striatum, and alleviated MPTP-induced astrocyte activation wikidata.orgnih.gov. This compound has also been reported to ameliorate rotenone-induced PD pathologies in mice through enhancing antioxidant defense and anti-inflammatory activities nih.gov.

In models of Alzheimer's disease (AD), this compound has shown beneficial effects. In Alzheimer's disease transgenic mouse models (APPswe/PS1dE9 mice), this compound restored cognitive functions, reduced activated glial cells and Aβ production, and increased synaptic expression markers. This compound also ameliorated neuroinflammation and oxidative stress in Alzheimer's Wistar rats.

This compound has demonstrated hepatoprotective effects in animal models. In mice with carbon tetrachloride-induced acute liver injury, this compound hydrate (B1144303) showed protective effects. This compound also reduced hepatic inflammation-associated lipid accumulation in high fructose-fed rats.

In models of cardiac dysfunction and dyslipidemia, this compound has been evaluated in high-cholesterol-diet-fed rats. This compound treatment significantly decreased elevated serum levels of total cholesterol (TC) and LDL-C, and dose-dependently inhibited increased serum triglyceride (TG) levels.

This compound has shown potential in alleviating neuropathic pain. In a murine model of vincristine-induced neuropathic pain, this compound treatment inhibited M1 microglial polarization, promoted M2 polarization, and reduced neuroinflammation, leading to pain relief.

In the context of bone regeneration, this compound has been investigated in skull defected (SD) mice. This compound demonstrated a substantial in vivo pro-osteogenesis effect, facilitating the repair and regeneration of bone defects in a dose-dependent manner.

Animal xenograft models have been used to assess this compound's effects on tumor growth in vivo. In nude mice with colorectal cancer xenografts, this compound suppressed tumor proliferation uni.lu. In a xenograft mouse model using MDA-MB-231 breast cancer cells, this compound suppressed tumor progression fishersci.cawikidata.org.

This compound's effects on ovarian function have been explored in sheep genetic models, where it was found that thecal endothelial cells secrete FGF18, which is regulated by BMP4 from theca endocrine cells and influences ovarian follicle growth. While this study mentions "this compound" as an author, the specific role or investigation of the compound this compound in this sheep model is not detailed in the provided snippet.

Table 2 summarizes some of the in vivo animal models used to study this compound.

Animal ModelDisease/ConditionObserved Effects of this compoundRelevant Citations
MPTP-induced miceParkinson's DiseaseAmeliorated motor dysfunction, protected dopaminergic neurons, alleviated astrocyte activation wikidata.orgnih.gov
Rotenone-induced miceParkinson's DiseaseAmeliorated pathologies, enhanced antioxidant defense, anti-inflammatory activities nih.gov
APPswe/PS1dE9 miceAlzheimer's DiseaseRestored cognitive functions, reduced glial cells and Aβ, increased synaptic markers
Wistar ratsAlzheimer's DiseaseAmeliorated neuroinflammation and oxidative stress
MiceCarbon Tetrachloride-induced acute liver injuryProtective effects
High fructose-fed ratsHepatic inflammationReduced hepatic inflammation-associated lipid accumulation
High-cholesterol-diet-fed ratsCardiac damage, dyslipidemiaDecreased serum TC, LDL-C, TG
Vincristine-induced miceNeuropathic painInhibited M1 microglial polarization, promoted M2 polarization, reduced neuroinflammation, pain relief
Skull defected (SD) miceBone regenerationSubstantial pro-osteogenesis effect, facilitated bone repair and regeneration
Nude mice (colorectal cancer xenograft)Colorectal cancerSuppressed tumor proliferation uni.lu
Xenograft mouse model (MDA-MB-231 breast cancer)Breast cancerSuppressed tumor progression fishersci.cawikidata.org

Neurodegenerative Disease Models (e.g., Alzheimer's, Parkinson's, Cerebral Ischemia)

This compound has been studied in pre-clinical models of neurodegenerative diseases, including Parkinson's disease (PD) and cerebral ischemia. In MPTP-induced mouse models of PD, dietary this compound has demonstrated protective effects. Studies have shown that this compound can prevent MPTP-induced motor dysfunction and ameliorate dopaminergic neuronal damage in the striatum and substantia nigra. mdpi.comresearchgate.netnih.govnih.gov this compound treatment in these models has also been associated with a reduction in neuroinflammation. mdpi.comresearchgate.netnih.gov In vitro studies using primary microglia and astrocytes have indicated that this compound effectively suppresses glial activation, potentially by blocking the extracellular signal-regulated kinase (ERK)-p65 pathway. mdpi.comresearchgate.netnih.gov Further research in MPTP-induced PD models suggests that this compound's neuroprotective effects may involve the activation of the TFEB/AMPK-ULK1 pathway, promoting mitophagy. researchgate.neta-z.lu

In models of focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO) in rats, this compound administration has shown positive effects. researchgate.net These effects include improvements in neurological deficits, a reduction in malondialdehyde (MDA) content (an indicator of oxidative stress), and an elevation of antioxidant levels such as superoxide (B77818) dismutase (SOD), glutathione (B108866) (GSH), and glutathione peroxidase (GPx). researchgate.net this compound also influenced apoptotic markers in these models, downregulating Bax and caspase-3 protein expression while upregulating Bcl-2 expression. researchgate.net Furthermore, this compound intervention significantly reduced the mRNA expression of proinflammatory cytokines in the brains of rats with focal cerebral ischemia. researchgate.net

Inflammatory and Autoimmune Disease Models (e.g., Colitis, Arthritis, Neuropathic Pain)

Pre-clinical studies have explored this compound's anti-inflammatory and immunomodulatory properties in models of inflammatory and autoimmune diseases. In a dextran (B179266) sodium sulfate (B86663) (DSS)-induced mouse model of colon inflammation (colitis), this compound hydrate has been investigated for its ability to mitigate inflammation. physiology.org this compound treatment in this model significantly improved histological scoring for colonic inflammation and inhibited proinflammatory cytokines such as IL-1β, IL-6, TNF-α, and IL17A at both protein and mRNA levels. physiology.org this compound also inhibited COX-2 and iNOS expression and decreased tissue nitrite (B80452) levels. physiology.org Mechanistically, this compound treatment in DSS-administered mice activated PPAR-γ and NRF2 nuclear translocation while inhibiting NF-κB expression. physiology.org

In models of arthritis, including Freund's complete adjuvant (FCA)-induced polyarthritis and monosodium iodoacetate (MIA)-induced osteoarthritis in rats and mice, this compound has demonstrated anti-arthritic properties. nih.govijpsonline.comnih.gov In the FCA-induced polyarthritis model in rats, this compound treatment showed significant inhibition in the decrease of thermal and mechanical hyperalgesia. It also decreased serum oxido-nitrosative stress levels and modulated the expression of inflammatory markers in the liver, downregulating TNF-α, IL-1β, IL-6, HO-1, and TGF-beta mRNA while upregulating Nrf-2 mRNA. In the MIA-induced osteoarthritis model in mice, this compound significantly reduced heat hyperalgesia and increased spontaneous motility. ijpsonline.com this compound treatment also decreased the levels of proinflammatory cytokines in the serum of osteoarthritic mice. ijpsonline.com In vitro studies using IL-1β-induced rat chondrocytes showed that this compound inhibited the expression of matrix metalloproteinase (MMP)-3 and MMP-13 and increased the expression of tissue inhibitors of metalloproteinase (TIMP)-1. nih.gov this compound also inhibited IL-1β-induced phosphorylation of extracellular signal-regulated kinase and p38. nih.gov Further research in arthritis models suggests this compound can restrain the migration of fibroblast-like synoviocytes by intervening in the "USP7-Prickle1-mTORC2" signaling pathway and focal adhesion turnover. nih.gov

This compound has also been evaluated in models of neuropathic pain, such as streptozotocin (B1681764) (STZ)-induced diabetic neuropathy and vincristine-induced neuropathic pain in rats. mdpi.comresearchgate.netdovepress.comresearchgate.net In the STZ-induced diabetic neuropathy model, this compound treatment showed protective effects against decreased paw-withdrawal and tail-flick responses. researchgate.net In the chronic constriction injury (CCI) model of neuropathic pain, this compound reduced several inflammatory biomarkers, including PARP, iNOS, COX-2, NF-κB and phospho-NF-κB, TNF-α, and IL-6. mdpi.com this compound also restored GSH levels and decreased nitrite levels in the spinal cord in this model. mdpi.com In vincristine-induced neuropathic pain models, this compound attenuated the reduction in paw withdrawal threshold (PWT), paw withdrawal latency (PWL), and body weight gain. dovepress.comresearchgate.net It also restored sciatic nerve deficits histologically and functionally and abolished vincristine-induced neuronal hyperexcitability and the increase in expression of IL-6, NF-κB, and pNF-κB. researchgate.net this compound's effects in this model may involve regulating M1/M2 microglial polarization via NF-κB p65. dovepress.com

Cancer Xenograft and Carcinogenesis Models

Pre-clinical studies have investigated this compound's potential in cancer using both carcinogenesis and xenograft models. In an experimental hepatocellular carcinogenesis model induced by diethylnitrosamine (DEN), this compound administration fostered apoptosis. nih.govresearchgate.net this compound modulated the Bcl-2/Bax ratio, leading to the release of cytochrome c and the upregulation of caspase-3 and -9. nih.govresearchgate.net It also prevented the Akt-mediated suppression of GSK-3beta, potentially causing cell cycle arrest. nih.govresearchgate.net In silico studies suggested this compound could act as a PI3K inhibitor, which was supported by in vivo findings showing downregulation of p-Akt and total Akt. nih.govresearchgate.net this compound also caused the upregulation of the tumor suppressor PTEN. nih.govresearchgate.net

In breast cancer xenograft models using MDA-MB-231 cells implanted subcutaneously into athymic nude mice, this compound suppressed cancer cell progression. spandidos-publications.comresearchgate.net this compound has been shown to inhibit the colony-forming ability and invasion of highly metastatic breast cancer cells in vitro. spandidos-publications.com This effect is partly attributed to the suppression of the Akt pathway, as this compound decreased the phosphorylation of Akt. spandidos-publications.com this compound also decreased matrix metalloproteinase-9 (MMP-9) secretion and expression of the mesenchymal marker N-cadherin, suggesting it might suppress the epithelial-mesenchymal transition (EMT) process. spandidos-publications.com

Xenograft models, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX), are widely used in cancer research to evaluate the efficacy of novel agents and study tumor biology. mdpi.comdovepress.commedcraveonline.comnih.gov CDX models involve implanting cancer cell lines into immunodeficient mice, while PDX models use tumor fragments directly from patients, aiming to better recapitulate human tumor characteristics and microenvironments. dovepress.commedcraveonline.comnih.gov Carcinogenesis models, such as the DEN-induced hepatocellular carcinoma model, are used to study the development and progression of cancer and evaluate chemopreventive agents. nih.govresearchgate.net

Metabolic Disorder Models (e.g., Diabetes, Obesity, Myocardial Infarction)

This compound's effects have been examined in pre-clinical models of metabolic disorders, including diabetes, obesity, and myocardial infarction. In streptozotocin (STZ)-induced diabetic rat models, this compound treatment has shown antihyperglycemic effects, decreasing elevated blood glucose and HbA1c levels and increasing insulin (B600854) levels. nih.govffhdj.comresearchgate.net this compound also modulated lipid peroxidation products and the activities of antioxidant and carbohydrate-metabolizing enzymes in the liver of diabetic rats. ffhdj.com this compound treatment in diabetic rats has also been associated with enhanced insulin, c-peptide, and IGF-1 serum levels. mdpi.com

In high-fat diet (HFD)-induced obesity models in mice and rats, this compound has demonstrated anti-obesity potential. frontiersin.orgmdpi.comnih.govresearchgate.netresearchgate.netnih.gov this compound administration in HFD-fed rats resulted in a significant decrease in body weight, liver weight to body weight ratio, waist circumference, BMI, and Lee index. nih.govresearchgate.net It also improved lipid profiles, decreasing total cholesterol, triglyceride, LDL, and VLDL levels while increasing HDL levels. nih.gov this compound treatment in HFD-induced obese mice positively affected lipogenesis, decreasing serum lipid and liver triglyceride levels, downregulating SREBP1c, FAS, and ACC, and upregulating carnitine palmitoyltransferase 1a (CPT1a). researchgate.net this compound also stimulated glycogen (B147801) storage and suppressed PEPCK and G6Pase protein expression, indicating effects on gluconeogenesis. researchgate.net this compound's anti-obesity effects may be mediated through the activation of PPARα, enhancing fatty acid oxidation in white adipose tissue and mitigating hepatic steatosis. mdpi.comnih.gov this compound also reduced oxidative stress and inflammation in HFD-fed models. frontiersin.orgmdpi.comresearchgate.netnih.gov

In models of myocardial infarction, such as isoproterenol (B85558) (ISO)-induced myocardial injury in rats, this compound has shown cardioprotective effects. researchgate.netnih.gov Pretreatment with this compound ameliorated changes in adenosine (B11128) triphosphates and glycoproteins in ISO-induced myocardial infarction in rats. researchgate.net In diabetic rats with ISO-induced myocardial injury, this compound significantly reduced oxidative stress markers (GSH, MDA, SOD), cardiac injury markers (CK-MB, LDH), inflammation (TNF, IL-6), and apoptosis markers (Bax, Bcl-2, Caspase-3). nih.gov this compound also positively modulated Akt/eNOS, Nrf2/HO-1, MAPK signaling pathways, and insulin signal transduction pathways in this model. nih.gov Long-term this compound treatment in STZ-induced diabetic cardiomyopathy in rats improved weight gain, lipid and glycemic profiles, hypertension, and cardiac hypertrophy and fibrosis. dovepress.com this compound suppressed apoptosis and promoted autophagy in cardiac tissue and decreased inflammation and oxidative stress markers. dovepress.com

Organ-Specific Injury Models (e.g., Liver Toxicity, Corneal Endothelial Damage)

This compound has been investigated for its protective effects in models of organ-specific injury, including liver and kidney toxicity. In models of carbon tetrachloride (CCl4)-induced acute liver injury in mice, this compound hydrate has shown hepatoprotective effects. frontiersin.org this compound has been reported to prevent liver injury, inflammation, and fibrosis in several animal models through its antioxidant and anti-inflammatory effects. frontiersin.org For example, this compound attenuated acetaminophen-induced liver injury by potentiating the Nrf2-regulated survival mechanism. frontiersin.org

In a lipopolysaccharide (LPS)-induced acute kidney injury (AKI) model in mice, this compound treatment demonstrated a notable therapeutic effect. ekb.eg this compound-treated animals showed a significantly higher survival rate compared to the septic control group and recovery from clinical signs of sepsis. ekb.eg this compound also enhanced the histology of the kidney and decreased the immunoreactivity of the cell survival marker Bcl-2. ekb.eg this compound's ameliorative benefits in nephrotoxicity models are likely attributed to its antioxidant and anti-inflammatory properties. ekb.eg

Data Tables

Neurodegenerative Disease ModelAnimal ModelKey Findings
Parkinson's DiseaseMPTP-induced micePrevented motor dysfunction, ameliorated dopaminergic neuronal damage, reduced neuroinflammation, suppressed glial activation, promoted mitophagy. mdpi.comresearchgate.netnih.govnih.gova-z.lu
Cerebral IschemiaMCAO-induced ratsImproved neurological deficits, reduced MDA, elevated antioxidants (SOD, GSH, GPx), modulated apoptotic markers, reduced proinflammatory cytokines. researchgate.net
Inflammatory and Autoimmune Disease ModelAnimal ModelKey Findings
ColitisDSS-induced miceImproved colonic inflammation histology, inhibited proinflammatory cytokines (IL-1β, IL-6, TNF-α, IL17A, CXCL-1, IL-8), inhibited COX-2 and iNOS, activated PPAR-γ and NRF2, inhibited NF-κB. physiology.org
Arthritis (Polyarthritis, Osteoarthritis)FCA-induced rats, MIA-induced mice, Arthritis ratsInhibited thermal/mechanical hyperalgesia, decreased serum oxido-nitrosative stress, modulated liver inflammatory markers, reduced serum proinflammatory cytokines, inhibited MMP-3/MMP-13, increased TIMP-1, inhibited FLS migration. nih.govijpsonline.comnih.gov
Neuropathic PainSTZ-induced rats, CCI rats, Vincristine-induced ratsProtected against pain responses, reduced inflammatory biomarkers (PARP, iNOS, COX-2, NF-κB, TNF-α, IL-6), restored GSH, decreased nitrite, attenuated pain behaviors, restored sciatic nerve deficits, regulated microglial polarization. mdpi.comresearchgate.netdovepress.comresearchgate.net
Cancer ModelAnimal ModelKey Findings
Hepatocellular CarcinogenesisDEN-induced ratsFostered apoptosis (modulated Bcl-2/Bax, increased caspase-3/-9, prevented Akt-mediated GSK-3beta suppression), downregulated p-Akt/total Akt, upregulated PTEN. nih.govresearchgate.net
Breast Cancer XenograftMDA-MB-231 xenograft miceSuppressed cancer cell progression, inhibited colony formation and invasion (in vitro), suppressed Akt pathway, decreased MMP-9, decreased N-cadherin. spandidos-publications.comresearchgate.net
Metabolic Disorder ModelAnimal ModelKey Findings
DiabetesSTZ-induced ratsDecreased blood glucose/HbA1c, increased insulin, modulated lipid peroxidation/antioxidants/carbohydrate enzymes in liver, enhanced insulin/c-peptide/IGF-1 serum levels. nih.govffhdj.comresearchgate.netmdpi.com
ObesityHFD-induced mice/ratsDecreased body weight/fat deposits, improved lipid/glucose levels, decreased inflammatory markers, positively affected lipogenesis, stimulated glycogen storage, suppressed gluconeogenesis, activated PPARα, reduced oxidative stress/inflammation. frontiersin.orgmdpi.comnih.govresearchgate.netresearchgate.netnih.gov
Myocardial InfarctionISO-induced rats, Diabetic+ISO ratsAmeliorated ATP/glycoproteins, reduced oxidative stress/cardiac injury/inflammation/apoptosis, modulated Akt/eNOS, Nrf2/HO-1, MAPK, and insulin pathways, improved weight gain, lipid/glycemic profiles, hypertension, cardiac hypertrophy/fibrosis, promoted autophagy. researchgate.netnih.govdovepress.com
Organ-Specific Injury ModelAnimal ModelKey Findings
Liver ToxicityCCl4-induced miceHepatoprotective effects, prevented liver injury/inflammation/fibrosis, potentiated Nrf2-regulated survival mechanism. frontiersin.org
Kidney InjuryLPS-induced AKI miceIncreased survival rate, recovery from sepsis signs, enhanced kidney histology, decreased Bcl-2 immunoreactivity, antioxidant/anti-inflammatory effects. ekb.eg

Future Directions and Research Perspectives

Exploration of Novel Biological Targets and Signaling Networks

Future research will continue to explore novel biological targets and intricate signaling networks influenced by Morin (B1676745). Studies have already indicated this compound's interaction with various pathways, suggesting a broad spectrum of activity. For instance, this compound has been shown to modulate the Keap1/Nrf2 signaling pathway, which is crucial for antioxidant defense, by targeting the inhibition of Keap1. mdpi.com Molecular docking analysis supports a strong binding affinity between this compound and Keap1, occupying binding sites that overlap with specific amino acid motifs. mdpi.com Furthermore, this compound has demonstrated the ability to influence the PI3K/AKT signaling pathway, which is involved in cell proliferation and apoptosis. aacrjournals.org Research indicates that this compound can attenuate phosphorylated AKT levels by upregulating PTEN expression, thereby inhibiting AKT signaling. aacrjournals.org this compound has also been observed to modulate MAPK phosphorylation and attenuate Akt/GSK3αβ levels, further highlighting its impact on cell survival pathways. nih.gov The inflammasome pathway, particularly NLRP3, has also been identified as a target, with this compound showing potential to mitigate inflammation by reducing the levels of inflammasomes like NLRP3, IL-1β, and caspase-1. nih.gov Future studies are needed to further validate these mechanisms of action and explore additional targets and networks to fully understand this compound's multifaceted effects. dovepress.com

Development of Advanced Delivery Systems for Enhanced Bioavailability

A significant challenge in realizing this compound's therapeutic potential is its poor water solubility and low oral bioavailability. nih.govtandfonline.comresearchgate.net Future research is heavily invested in developing advanced delivery systems to overcome these limitations and enhance this compound's absorption and distribution in the body. nih.govresearchgate.net Self-nanoemulsifying drug delivery systems (SNEDDS) have shown promise in this regard. nih.govtandfonline.comresearchgate.net Studies have demonstrated that this compound-loaded SNEDDS can significantly increase the area under the plasma concentration-time curve (AUC₀₋ₜ) compared to a this compound suspension, indicating improved oral bioavailability. nih.govtandfonline.com For example, one study reported a 10.43-fold increase in AUC₀₋ₜ with optimized MOR-SNEDDS. nih.govtandfonline.com Nanoparticle formulations, such as lipid-cored poly(lactide-co-glycolide) (PLGA) nanoparticles, are also being explored. researchgate.netpharmaexcipients.com These nanoparticles can encapsulate this compound, leading to enhanced oral bioavailability and prolonged plasma half-life. researchgate.netpharmaexcipients.com Research using lipid core/PLGA shell nanoparticles achieved a 5.6-fold enhancement in bioavailability and extended the plasma half-life from 0.13 to 0.98 hours in mice. researchgate.netpharmaexcipients.com Phytosomes, where plant extracts are bound to phospholipids, are another promising technique being applied to enhance the bioavailability of herbal actives like this compound. jddtonline.info Mesoporous silica (B1680970) nanoparticles are also being investigated as potential carriers for this compound, aiming to improve its solubility and protect it from degradation. plos.orgchemrxiv.org These advanced delivery systems are crucial for translating this compound's in vitro activities into effective in vivo therapeutic outcomes. nih.govresearchgate.net

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research

The integration of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, is a critical future direction for comprehensive this compound research. These technologies provide large-scale analyses of biological molecules, offering comprehensive insights into the structure, function, and dynamics of organisms and their responses to compounds like this compound. humanspecificresearch.orgnih.govresearchgate.net By analyzing the genome (genetic material), transcriptome (RNA transcripts), proteome (proteins), and metabolome (metabolites), researchers can gain a holistic understanding of how this compound affects biological systems at a molecular level. humanspecificresearch.orgnih.govresearchgate.netuninet.edu This can help in identifying novel drug targets and mechanisms, predicting potential adverse effects, and aiding the development of new therapeutics. humanspecificresearch.orgnih.gov Omics technologies facilitate the identification of signaling molecules associated with cellular processes and the study of drug responses. uninet.edu For example, proteomics can reveal changes in protein expression patterns in response to this compound, while metabolomics can identify alterations in metabolic pathways. uninet.edu The integration of these diverse datasets through bioinformatics can uncover complex interrelationships and provide valuable insights that may not be apparent from studying individual molecular layers. uninet.edu This comprehensive approach is essential for fully elucidating this compound's mechanisms of action and identifying potential biomarkers for its efficacy. humanspecificresearch.orgnih.gov

Design of Next-Generation this compound-Based Compounds with Improved Efficacy and Specificity

A key future direction involves the rational design of next-generation this compound-based compounds with improved efficacy and specificity. While this compound exhibits promising biological activities, its limitations in terms of bioavailability and potential off-target effects necessitate the development of optimized analogs or derivatives. This involves modifying the chemical structure of this compound to enhance its pharmacokinetic properties, improve its binding affinity to specific targets, and reduce interactions with unintended molecules. The goal is to create compounds that retain or enhance the beneficial effects of this compound while minimizing its drawbacks. This process can involve structure-activity relationship (SAR) studies to understand how structural modifications influence biological activity. Computational drug discovery approaches, including molecular docking and simulations, can be employed to design and predict the properties of novel this compound derivatives before experimental synthesis and testing. acs.org The development of next-generation compounds aims for improved potency, better absorption, distribution, metabolism, and excretion (ADME) profiles, and increased specificity for particular biological targets or pathways, potentially leading to more effective and safer therapeutic agents.

Application of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization

Q & A

Q. What are the key biochemical properties of Morin that influence experimental design in pharmacological studies?

this compound (C15H10O7) is a pentahydroxyflavonol with a molecular weight of 302.24 g/mol and a purity threshold of >98% for research-grade applications . Its fluorescence properties (exhibited as a chelator for aluminum speciation) make it suitable for assays requiring fluorescent tagging, such as metal ion binding studies . Researchers should account for its low solubility in aqueous solutions by using dimethyl sulfoxide (DMSO) or ethanol as solvents, with concentrations typically standardized at 10 mM stock solutions .

Q. What standardized assays are used to evaluate this compound’s antioxidant and anti-inflammatory activity?

  • DPPH/ABTS Radical Scavenging Assays : Quantify free radical neutralization via spectrophotometric absorbance reduction at 517 nm (DPPH) or 734 nm (ABTS) .
  • NF-κB Inhibition Assays : Measure this compound’s suppression of NF-κB nuclear translocation using electrophoretic mobility shift assays (EMSAs) or luciferase reporter gene systems. For example, this compound inhibits IκBα kinase (IKK), preventing IκBα degradation and reducing TNF-α-induced NF-κB activation by >50% at 50 µM .
  • Cytokine Profiling : Use ELISA to assess this compound’s dose-dependent reduction of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in macrophage models .

Q. How does this compound’s structure-activity relationship (SAR) influence its pharmacological effects?

this compound’s hydroxyl groups at positions 2′, 4′, and 7 are critical for hydrogen bonding with molecular targets like NF-κB and matrix metalloproteinases (MMPs). Comparative studies with quercetin (a trihydroxyflavonol) show that this compound’s additional hydroxyl groups enhance its specificity for IKK inhibition but reduce its antioxidant potency relative to other flavonoids .

Advanced Research Questions

Q. How should researchers address contradictions in reported antioxidant efficacy of this compound across studies?

Discrepancies in this compound’s antioxidant activity (e.g., "low" vs. "moderate" efficacy) often stem from assay variability or concentration thresholds . To resolve this:

  • Dose-Response Analysis : Compare IC50 values across multiple assays (e.g., DPPH, FRAP, ORAC) using standardized this compound batches (purity >98%) .
  • Cell vs. Cell-Free Systems : Validate antioxidant effects in both chemical assays (e.g., DPPH) and cellular models (e.g., H2O2-induced oxidative stress in HepG2 cells) to distinguish direct radical scavenging from indirect gene regulation effects .

Q. What integrative methodologies are recommended for studying this compound’s multi-target effects in neurodegenerative diseases?

  • Multi-Omics Integration : Combine transcriptomics (RNA-seq of NF-κB-regulated genes) with proteomics (LC-MS/MS analysis of apoptosis markers like Bcl-xL and survivin) to map this compound’s polypharmacology .
  • In Silico Molecular Docking : Use AutoDock Vina to predict this compound’s binding affinities for targets like IKKβ (PDB ID: 3RZF) and MMP-9 (PDB ID: 1GKD), followed by validation via surface plasmon resonance (SPR) .

Q. How can researchers optimize this compound’s bioavailability in preclinical models despite its pharmacokinetic limitations?

  • Nanoformulations : Encapsulate this compound in PLGA nanoparticles (150–200 nm diameter) to enhance solubility and prolong half-life in murine models .
  • Prodrug Synthesis : Modify hydroxyl groups with acetyl or glycoside moieties to improve intestinal absorption, followed by enzymatic cleavage in target tissues .

Q. What experimental designs are critical for validating this compound’s role in apoptosis potentiation?

  • Synergy Studies : Test this compound in combination with chemotherapeutics (e.g., doxorubicin) using Chou-Talalay synergy assays. For instance, this compound (20 µM) enhances doxorubicin-induced apoptosis in MCF-7 cells by 40% via downregulation of XIAP and survivin .
  • Flow Cytometry : Quantify Annexin V/PI staining in this compound-treated cells to distinguish early vs. late apoptosis phases .

Methodological Guidelines

  • Quality Control : Always verify this compound’s purity via HPLC (retention time: 12.3 min, C18 column) and reference its Certificate of Analysis (COA) for batch-specific data .
  • Data Reproducibility : Replicate key findings (e.g., NF-κB inhibition) across ≥3 independent experiments with appropriate controls (e.g., Bay 11-7082 as a positive control for NF-κB suppression) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.